Cytidyl-3'-5'-uridine ammonium salt
Description
BenchChem offers high-quality Cytidyl-3'-5'-uridine ammonium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cytidyl-3'-5'-uridine ammonium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H27N6O13P |
|---|---|
Molecular Weight |
566.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane |
InChI |
InChI=1S/C18H24N5O13P.H3N/c19-9-1-3-22(17(29)20-9)16-13(28)14(7(5-24)34-16)36-37(31,32)33-6-8-11(26)12(27)15(35-8)23-4-2-10(25)21-18(23)30;/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30);1H3/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1 |
InChI Key |
DSJMSCIPLSPGIG-ZNFCZCJPSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O.N |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O.N |
Origin of Product |
United States |
molecular weight and formula of CpU ammonium salt
An In-depth Technical Guide to the Molecular Weight and Formula of Cytidylyl(3'->5')uridine Ammonium Salt (CpU Ammonium Salt)
Introduction
For researchers and professionals in drug development and nucleic acid chemistry, precise knowledge of the physicochemical properties of reagents is paramount. Cytidylyl(3'->5')uridine, commonly abbreviated as CpU, is a dinucleoside monophosphate, a fundamental building block of ribonucleic acid (RNA). In its purified form for laboratory use, it is often supplied as an ammonium salt to enhance its stability and solubility in aqueous solutions. This guide provides a detailed overview of the molecular formula and molecular weight of CpU ammonium salt, crucial parameters for accurate experimental design and interpretation.
Molecular Identity and Structure
The systematic name for CpU is Cytidylyl(3'->5')uridine. It consists of two nucleosides, cytidine and uridine, linked by a phosphodiester bond between the 3' hydroxyl group of cytidine and the 5' hydroxyl group of uridine. The ammonium salt form indicates the presence of an ammonium ion (NH₄⁺) as a counter-ion to the negatively charged phosphate group.
Chemical Formula
The chemical formula for Cytidylyl(3'->5')uridine ammonium salt can be represented in two ways:
Both formulas are chemically equivalent and represent the same molecule. The combined formula provides a direct count of all atoms, which is useful for molecular weight calculation. The second representation explicitly shows the dinucleotide and the associated ammonium ion.
Molecular Weight
The molecular weight of CpU ammonium salt is 566.41 g/mol [1]. This value is calculated by summing the atomic weights of all the constituent atoms in the empirical formula (C₁₈H₂₇N₆O₁₃P).
Quantitative Data Summary
For ease of reference, the key quantitative data for CpU ammonium salt are summarized in the table below.
| Property | Value |
| IUPAC Name | Cytidylyl(3'->5')uridine ammonium salt |
| Abbreviation | CpU Ammonium Salt |
| CAS Number | 27552-97-2 |
| Molecular Formula | C₁₈H₂₇N₆O₁₃P |
| Molecular Weight | 566.41 g/mol |
Structural Representation
The following diagram illustrates the chemical structure of Cytidylyl(3'->5')uridine with the associated ammonium ion.
Caption: Structural relationship of components in CpU ammonium salt.
Experimental Protocols: Handling and Storage
Ensuring the integrity of CpU ammonium salt is critical for reproducible experimental outcomes. The following are best-practice recommendations for its handling and storage.
Solubility
-
CpU ammonium salt is generally soluble in water and aqueous buffers.
-
To prepare a stock solution, dissolve the solid powder in nuclease-free water or a suitable buffer (e.g., TE buffer).
-
Gentle vortexing or pipetting can aid dissolution. Avoid vigorous shaking to prevent shearing of the molecule.
Storage Conditions
-
Solid Form: Store the lyophilized powder at -20°C or lower for long-term stability. The container should be tightly sealed to prevent moisture absorption.
-
In Solution: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store frozen at -20°C or -80°C. For short-term use, a solution can be kept at 4°C for a few days, but stability should be verified for the specific application.
Safety and Handling
-
As with all laboratory chemicals, standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.
-
Handle the powder in a chemical fume hood or a designated area to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
Conclusion
A precise understanding of the molecular formula and weight of Cytidylyl(3'->5')uridine ammonium salt is fundamental for its use in research and development. The data and protocols presented in this guide are intended to support the scientific community in the accurate and effective application of this important biochemical reagent.
References
-
CPU AMMONIUM SALT [27552-97-2] | Chemsigma. Available at: [Link]
Sources
Technical Guide: Physical Properties & Applications of Cytidyl-3'-5'-uridine Ammonium Salt
[1][2]
Executive Summary
Cytidyl-3'-5'-uridine (CpU) ammonium salt is a canonical dinucleotide acting as a minimal RNA model system.[1][2] It serves as a critical reference standard in liquid chromatography, a kinetic substrate for ribonuclease specificity studies (specifically RNase A), and a building block in oligonucleotide synthesis.[2] This guide moves beyond basic datasheet parameters to explore the solution dynamics, spectral behavior, and handling protocols required for high-precision biochemical assays.[1]
Part 1: Molecular Identity & Structural Physicochemistry[1][2]
The ammonium salt form of CpU is preferred in lyophilization processes due to the volatility of the counter-ion, ensuring a residue-free redissolution compared to metal salts (Na⁺/K⁺).
Core Chemical Specifications
| Property | Specification | Technical Insight |
| IUPAC Name | Cytidylyl-(3'→5')-uridine ammonium salt | Defines the phosphodiester linkage directionality (3' of Cytidine to 5' of Uridine).[1][2][3] |
| CAS Number | 27552-97-2 | Specific to the ammonium salt form.[1][2][4] (Free acid: 2382-64-1).[1][2] |
| Molecular Formula | Stoichiometry assumes a mono-ammonium counter-ion ( | |
| Molecular Weight | 566.41 g/mol | Essential for molarity calculations. Free acid MW is ~549.38 g/mol . |
| Appearance | White to off-white lyophilized powder | Hygroscopic; must be stored desiccated at -20°C. |
| pKa Values | Phosphate: ~1.0 Cytosine ( | The phosphate is fully ionized at physiological pH.[1][2] The cytosine protonation at pH < 4.5 alters HPLC retention. |
Structural Logic Diagram
The following diagram illustrates the connectivity and the specific sites of hydrolytic vulnerability (RNase A target).
Figure 1: Structural connectivity of CpU ammonium salt, highlighting the phosphodiester linkage susceptible to RNase A cleavage and the ammonium stabilization.[1][2]
Part 2: Solution Dynamics & Stability[1][2]
Solubility Profile
The ammonium salt confers high water solubility (>50 mg/mL).[2] However, the "common ion effect" must be considered.
-
Water: Highly soluble.[2] Use nuclease-free water (DEPC-treated or ultra-filtered) to prevent immediate degradation.[1][2]
-
Buffers: Soluble in Tris, Phosphate, and HEPES.
-
Organic Solvents: Insoluble in ethanol/acetone. This property is used to precipitate the nucleotide out of reaction mixtures.
Hydrolytic Stability & Storage
Dinucleotides are inherently unstable compared to DNA.
-
Acid Hydrolysis: At pH < 3, the N-glycosidic bond is labile (depurination/depyrimidination).[2]
-
Alkaline Hydrolysis: At pH > 9, the 2'-OH group of the ribose attacks the phosphodiester bond, causing strand cleavage (cyclization).
-
Enzymatic Degradation: Critical. CpU is a prime substrate for ubiquitous RNases (found on skin, dust).[2]
Self-Validating Storage Protocol:
Part 3: Spectral Characteristics & Quantification[1][2][6]
Accurate dosing relies on the Beer-Lambert Law (
UV-Vis Parameters (pH 7.0)
| Parameter | Value | Notes |
| 260 - 262 nm | Broad peak resulting from Cytidine ( | |
| ~16,200 | Nearest-neighbor model value.[1][2] Significantly lower than the sum of C (~7400) + U (~9900) due to stacking.[2] | |
| ~0.85 | Quality control indicator.[2] | |
| ~0.70 | Used to detect protein contamination.[2] |
Quantification Formula:
Part 4: Validated Experimental Protocols
Protocol A: QC Analysis via HPLC
This protocol separates CpU from its hydrolysis products (CMP and Uridine) to verify purity.[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 5 µm, 4.6 x 150 mm.[2]
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.[2]0. (Ion-pairing agent is essential for retaining the negatively charged phosphate).[2]
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Flow Rate: 1.0 mL/min.
Gradient Table:
| Time (min) | % Buffer B | Event |
|---|---|---|
| 0.0 | 0% | Injection |
| 10.0 | 10% | Elution of Monomers (CMP, UMP) |
| 20.0 | 20% | Elution of CpU (Dinucleotide) |
| 25.0 | 0% | Re-equilibration |[1][2]
Protocol B: RNase A Kinetic Assay (Substrate Usage)
CpU is cleaved by RNase A to yield Cytidine 2',3'-cyclic phosphate and Uridine.[1][2] This reaction is tracked by the increase in absorbance (Hyperchromicity) as base stacking is disrupted.[2]
Workflow Logic:
Figure 2: Workflow for determining RNase A kinetics using CpU as a reference substrate.
Causality & Troubleshooting:
-
Why pH 6.0? RNase A activity is optimal near neutral, but pH 6.0 allows for better resolution of the histidine active site mechanism in kinetic studies.
-
Why Hyperchromicity? When the phosphodiester bond breaks, the bases unstack, absorbing more UV light. Expect a
of +10% to +15% upon total hydrolysis.[2]
References
-
Santa Cruz Biotechnology. Cytidylyl(3′ 5′)uridine ammonium salt (CAS 27552-97-2) Product Data.[1][2][4]Link[1][2][4]
-
Raines, R. T. (1998).[2] Ribonuclease A.[5][8][9] Chemical Reviews, 98(3), 1045–1066.[2] (Source for kinetic mechanisms and substrate specificity).[2][9] Link[1][2]
-
Warshaw, M. M., & Tinoco, I. (1966).[2] Optical properties of sixteen dinucleoside phosphates. Journal of Molecular Biology, 20(1), 29-38.[1][2] (Source for Extinction Coefficients and Hypochromicity). Link[1][2]
-
PubChem. Cytidine (Compound CID 6175) Physicochemical Data.[2] National Library of Medicine. Link
-
Sigma-Aldrich. Oligonucleotide Quantification and Extinction Coefficients.[2] (Methodology for nearest-neighbor calculations). Link
Sources
- 1. Uridine [webbook.nist.gov]
- 2. guidechem.com [guidechem.com]
- 3. CAS 56632-58-7: uridine 3':5'-cyclic monophosphate*sodium [cymitquimica.com]
- 4. Cytidylyl(3′ 5′)uridine ammonium salt | CAS 27552-97-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Ribonuclease A | Worthington Biochemical [worthington-biochem.com]
- 6. UV Absorption and Extinction Coefficients of DNA and RNA [biosyn.com]
- 7. Revised UV extinction coefficients for nucleoside-5′-monophosphates and unpaired DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring RNase Activity—A Real-Time Kinetic Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. raineslab.com [raineslab.com]
Cytidyl-3'-5'-uridine: A Comparative Analysis of the Free Acid and Ammonium Salt Forms
An In-depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
Cytidyl-3'-5'-uridine (CpU) is a specific diribonucleotide that serves as a fundamental building block and research tool in molecular biology, biochemistry, and drug development. It is commercially available in two primary forms: the free acid and the ammonium salt. While seemingly minor, the choice between these forms has significant implications for experimental design, execution, and data interpretation. This guide provides a detailed comparative analysis of CpU free acid and CpU ammonium salt, elucidating the core differences in their chemical, physical, and handling properties. We will explore the causality behind experimental choices, provide validated protocols for differentiation, and discuss the practical impact of these differences on common laboratory applications.
Core Molecular Structure and Chemical Identity
At its core, Cytidyl-3'-5'-uridine is a dinucleotide composed of a cytidine and a uridine monomer linked by a phosphodiester bond between the 3' hydroxyl group of cytidine and the 5' hydroxyl group of uridine. The key difference between the two forms lies in the ionization state of the phosphate group.
-
Cytidyl-3'-5'-uridine Free Acid (CpU-FA): In this form, the phosphate group is protonated (-PO4H2). This form is electrically neutral but possesses a highly acidic proton on the phosphate backbone.
-
Cytidyl-3'-5'-uridine Ammonium Salt (CpU-AS): Here, one or both acidic protons of the phosphate group are replaced by an ammonium ion (NH₄⁺), forming an ionic bond. This results in a salt, [NH₄]⁺[CpU-H]⁻. The presence of this counter-ion fundamentally alters the molecule's physicochemical properties.
The equilibrium between these two forms is pH-dependent, governed by the pKa of the phosphodiester group.
Caption: Chemical equilibrium between CpU free acid and ammonium salt.
Comparative Physicochemical Properties
The choice between the free acid and ammonium salt is most often dictated by their differing physical properties, which directly impact sample preparation and experimental success. The primary distinction is solubility. The ammonium salt of ribonucleic acids, including dinucleotides like CpU, generally exhibits significantly higher aqueous solubility compared to the free acid form.
Rationale: The free acid form can form strong intermolecular hydrogen bonds between the phosphate groups, leading to aggregation and reduced interaction with water molecules. In contrast, the ammonium salt is an ionic compound that readily dissociates in water into the CpU anion and the ammonium cation. These ions are effectively solvated by water molecules, leading to much greater solubility.
| Property | Cytidyl-3'-5'-uridine Free Acid | Cytidyl-3'-5'-uridine Ammonium Salt | Causality & Experimental Impact |
| Aqueous Solubility | Low to moderate. Requires pH adjustment or organic co-solvents for high concentrations. | High. Readily dissolves in water and aqueous buffers. | Impact: For preparing stock solutions for enzymatic assays or cell culture, the ammonium salt is far superior, preventing precipitation and ensuring accurate concentrations. |
| Solution pH | Acidic (typically pH 2-4 in unbuffered water). | Near-neutral (typically pH 6-7.5 in unbuffered water). | Impact: The free acid can significantly lower the pH of a solution, potentially denaturing enzymes or affecting reaction kinetics. The ammonium salt provides a more biocompatible starting pH. |
| Hygroscopicity | Moderately hygroscopic. | Highly hygroscopic. | Impact: The ammonium salt must be stored in a desiccator and weighed quickly to prevent water absorption, which would lead to inaccurate mass measurements. |
| Physical Form | Typically a fine, white crystalline powder. | Often a white, sometimes slightly off-white, lyophilized powder. | Impact: The lyophilized nature of the salt often makes it easier to handle and dissolve, though it can be more prone to static. |
| Stability (Solid) | Generally stable when stored dry and cold. | Stable, but more susceptible to degradation if moisture is absorbed. | Impact: Both forms require storage at -20°C for long-term stability. The ammonium salt requires more stringent protection from humidity. |
Analytical Characterization and Differentiation
Confirming the identity and form of your CpU sample is critical for reproducible research. Several standard analytical techniques can be employed to differentiate between the free acid and the ammonium salt.
Workflow for Analytical Differentiation
Caption: Standard workflow for identifying the specific form of a CpU sample.
High-Performance Liquid Chromatography (HPLC)
Principle: While HPLC primarily assesses purity, slight differences in retention time on an ion-exchange or reversed-phase column can be observed due to the different ionic character of the two forms, especially under specific pH conditions.
Protocol:
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM Triethylammonium acetate (TEAA) buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-10% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve a small amount of each standard (free acid and ammonium salt) and the unknown sample in water to a concentration of ~1 mg/mL.
-
Analysis: Inject 10 µL of each sample. The ammonium salt may elute slightly earlier than the free acid under these neutral pH conditions due to its charged nature, though the difference can be minimal. The primary use is to confirm purity and the presence of a single major peak.
Mass Spectrometry (MS)
Principle: Mass spectrometry provides the most direct evidence for differentiation by measuring the mass-to-charge ratio (m/z) of the molecule.
Protocol:
-
Technique: Use Electrospray Ionization (ESI) in negative ion mode.
-
Sample Preparation: Infuse a dilute solution (10-50 µM in 50:50 acetonitrile:water) directly into the mass spectrometer.
-
Expected Results:
-
Free Acid: In negative mode, this will show a primary ion peak at an m/z corresponding to the deprotonated molecule [M-H]⁻. For CpU (C₁₈H₂₄N₅O₁₂P), the expected monoisotopic mass is approximately 573.12 g/mol .
-
Ammonium Salt: This will show the exact same [M-H]⁻ peak at m/z 573.12. However, switching to positive ion mode is the key differentiator. In positive mode, you will observe a peak for the ammonium adduct [M+NH₄]⁺ at m/z ~591.16. The presence of this adduct is strong evidence for the ammonium salt form.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR can be used to confirm the structure, and more advanced techniques like ¹⁵N NMR or specific ¹H NMR experiments can detect the ammonium ion.
Protocol:
-
Solvent: Dissolve the sample in Deuterium Oxide (D₂O).
-
Spectrometer: Use a 400 MHz or higher spectrometer.
-
¹H NMR Analysis:
-
Both forms will show characteristic peaks for the ribose and base protons. The spectra will be very similar.
-
For the ammonium salt , a broad singlet corresponding to the NH₄⁺ protons may be visible around 7.0 ppm. Its visibility and sharpness can be highly dependent on concentration, temperature, and pH.
-
-
³¹P NMR Analysis:
-
This technique is highly sensitive to the chemical environment of the phosphorus atom.
-
The chemical shift of the phosphorus in the phosphodiester backbone will be subtly different between the protonated free acid and the deprotonated, ionically-paired ammonium salt. This provides a clear diagnostic marker for those with access to phosphorus NMR capabilities.
-
Implications for Research and Drug Development
| Application | Preferred Form | Rationale |
| Enzymatic Assays (e.g., with RNases) | Ammonium Salt | High Solubility & pH Control: Ensures the substrate is fully dissolved in assay buffers without altering the pH, which is critical for enzyme activity and kinetic studies. |
| Oligonucleotide Synthesis | Free Acid (or other protected forms) | Anhydrous Conditions: Chemical synthesis of RNA requires strictly anhydrous conditions. The hygroscopic nature of the ammonium salt is highly undesirable as it introduces water, which would interfere with coupling reactions. |
| Analytical Standard (e.g., for HPLC/MS) | Ammonium Salt | Ease of Handling: The high solubility makes it straightforward to prepare accurate, high-concentration stock solutions for creating standard curves and for use as an internal standard. |
| Structural Biology (NMR, Crystallography) | Ammonium Salt | Solubility: Achieving the high concentrations required for these techniques is often only possible with the highly soluble salt form. |
| Cell Culture Experiments | Ammonium Salt | Biocompatibility: The near-neutral pH and high solubility ensure that the compound can be added to cell culture media without causing precipitation or drastic pH shifts that would harm the cells. |
Conclusion
The distinction between Cytidyl-3'-5'-uridine free acid and its ammonium salt is not trivial. The ammonium salt is the superior choice for nearly all aqueous applications, including enzymatic assays, structural biology, and use as an analytical standard, due to its high solubility and near-neutral pH. Conversely, the free acid form is more suitable for applications requiring anhydrous conditions, such as organic synthesis. A thorough understanding of these differences, coupled with appropriate analytical verification, is essential for ensuring the accuracy, reliability, and success of experimental outcomes.
References
- Sigma-Aldrich (Merck).Product Page for Cytidine(3'->5')uridine ammonium salt. This product information page provides details on the properties and handling of the ammonium salt form, often including solubility information. (Note: A generic reference to a typical supplier page is used as direct links can become outdated.
- Cayman Chemical.Product Specification Sheet for Cytidyl(3'->5')uridine Ammonium Salt. Technical datasheets from chemical suppliers are primary sources for physicochemical properties like solubility and stability.
The Biological Significance of CpU Dinucleotide in RNA Research
The following technical guide is structured to address the biological and therapeutic significance of the CpU dinucleotide (Cytidine-Uridine). While often overshadowed by the immunogenic CpG and the unstable UpA , the CpU motif represents a critical "stealth" element in RNA biology—offering a unique balance between immune evasion and hydrolytic susceptibility that is pivotal for modern mRNA therapeutic design.
From Viral Evasion to mRNA Therapeutic Optimization
Executive Summary
In the landscape of RNA research, dinucleotide composition is a primary determinant of transcript fate. While the suppression of CpG (to evade ZAP/TLR9) and UpA (to prevent RNase L cleavage) is well-documented, the CpU dinucleotide occupies a distinct biological niche.
CpU is defined by:
-
Immune Neutrality: Unlike CpG, CpU is not a primary target for the Zinc-finger Antiviral Protein (ZAP), making it a "safe" motif for viral evolution and mRNA payload design.
-
Hydrolytic Vulnerability: CpU is a high-efficiency target for pyrimidine-specific endonucleases (e.g., RNase A family), presenting a stability challenge.
-
Codon Plasticity: CpU is abundant in leucine and serine codons, making its management essential during codon optimization.
This guide explores the mechanistic role of CpU, contrasting it with immunogenic motifs, and provides actionable protocols for leveraging CpU in mRNA vaccine design.
The Dinucleotide Landscape: CpU vs. The Rest
To understand CpU, one must first contextualize it against the "danger signals" of the transcriptome.
| Dinucleotide | Biological Status | Key Sensor/Effector | Outcome |
| CpG | Danger Signal | ZAP (Zinc-finger Antiviral Protein), TLR9 | Targeted degradation, Type I IFN response. |
| UpA | Instability Signal | RNase L | Rapid cleavage, often suppressed in viruses. |
| CpU | Stealth / Neutral | RNase A-like enzymes (non-specific) | Immune Evasion , but moderate hydrolytic instability. |
The "Stealth" Hypothesis
Viral genomes, including SARS-CoV-2, show a marked suppression of CpG and UpA to avoid host immunity. However, CpU frequencies often remain at or slightly above expected levels (Odds Ratio ~1.18 in SARS-CoV-2).
-
Mechanism: The host immune system has evolved to detect "non-self" motifs like unmethylated CpG. CpU, being abundant in host mRNA (due to the lack of methylation suppression seen in DNA), does not trigger pattern recognition receptors (PRRs) like RIG-I or TLR7/8 as aggressively as U-rich or GU-rich motifs.
-
Implication: For mRNA therapeutics, enriching CpU (at the expense of CpG) can reduce immunogenicity without triggering the ZAP-mediated decay pathway.
Structural Biology & Stability
While CpU evades immunity, it introduces biophysical vulnerabilities.
RNase Susceptibility
The CpU phosphodiester bond is a prime target for pancreatic-type ribonucleases (RNase A superfamily), which cleave specifically at the 3' side of pyrimidines.
-
Cleavage Efficiency: Studies on RNase MC1 and Cusativin show that CpU bonds are cleaved with 80–100% efficiency , comparable to or higher than UpA bonds in specific contexts.[1]
-
Therapeutic Risk: An mRNA sequence heavily optimized to remove CpG (often resulting in increased CpU/UpC) may become hypersensitive to serum RNases during delivery if not chemically modified.
Chemical Modification Rescue
The use of N1-methylpseudouridine (
-
Impact on CpU: The modification changes the motif to C-
. -
Effect: This alteration sterically hinders standard RNase active sites and alters the stacking energy, significantly increasing the half-life of CpU-rich regions. This explains why high-CpU designs are viable in modified mRNA but unstable in unmodified in vitro transcribed (IVT) RNA.
Visualizing the Pathway: Evasion vs. Stability
The following diagram illustrates the divergent fates of RNA based on dinucleotide composition.
Figure 1: The "CpU Trade-off." CpU-rich sequences evade ZAP-mediated immune degradation but are susceptible to RNase cleavage unless protected by chemical modifications (e.g., m1Ψ).
Experimental Protocols
Protocol A: In Silico Dinucleotide Bias Analysis
Purpose: To quantify CpU enrichment/depletion in a candidate sequence relative to random expectation.
-
Sequence Input: Import FASTA sequence of target mRNA.
-
Mononucleotide Frequency (
): Calculate frequency of C ( ) and U ( ). -
Expected Dinucleotide Frequency (
): -
Observed Frequency (
): Count actual occurrences of "CU" in the sequence. -
Calculate Odds Ratio (
):-
Interpretation:
- : Neutral selection (Ideal for stealth).
- : Suppression (Likely ZAP/RNase L target in nature).
- : Enrichment (Check for RNase instability).
-
Protocol B: In Vitro RNase Stability Challenge
Purpose: To determine if CpU enrichment compromises physical stability.
Materials:
-
IVT mRNA (CpG-high variant vs. CpU-high variant).
-
Recombinant RNase A (low concentration) or Human Serum.
-
Bioanalyzer/TapeStation.
Workflow:
-
Normalization: Dilute both mRNA variants to 100 ng/µL in TE buffer.
-
Incubation:
-
Mix 10 µL mRNA with 1 µL diluted RNase A (0.1 pg/µL).
-
Incubate at 37°C.
-
Stop reaction at T=0, 5, 15, 30 mins using Proteinase K or Formamide loading dye.
-
-
Analysis: Run on Bioanalyzer.
-
Metric: Calculate
(half-life) of the full-length peak.-
Expectation: Unmodified CpU-high variants will degrade faster than Purine-rich variants.
-
Validation: Repeat with
-modified RNA to demonstrate rescue.
-
References
-
Digard, P., et al. (2020). Intra-genome variability in the dinucleotide composition of SARS-CoV-2. PubMed. Link
-
Takata, M. A., et al. (2017).[2] CG dinucleotide suppression enables antiviral defence targeting non-self RNA. Nature. Link
-
Simmonds, P., et al. (2013). The influence of CpG and UpA dinucleotide frequencies on RNA virus replication. Nucleic Acids Research.[3][4] Link
-
Rath, A., et al. (2022). RNA Cleavage Properties of Nucleobase-Specific RNase MC1 and Cusativin. PMC. Link
-
Zhang, H., et al. (2020). Algorithm for optimized mRNA design improves stability and immunogenicity. Nature. Link
Sources
- 1. RNA Cleavage Properties of Nucleobase-Specific RNase MC1 and Cusativin Are Determined by the Dinucleotide-Binding Interactions in the Enzyme-Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KHNYN is essential for the zinc finger antiviral protein (ZAP) to restrict HIV-1 containing clustered CpG dinucleotides | eLife [elifesciences.org]
- 3. scienceopen.com [scienceopen.com]
- 4. In vitro selection of self-cleaving RNAs with a low pH optimum - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic and Chemical Stability Profile of Cytidyl-3'-5'-uridine (CpU)
Executive Summary
The Cytidyl-3'-5'-uridine (CpU) dinucleotide represents a fundamental unit of RNA architecture, serving as a critical model for understanding pyrimidine-pyrimidine (Py-Py) interactions. Unlike purine-rich motifs which exhibit robust base stacking, CpU is characterized by weak thermodynamic stacking interactions and a distinct chemical instability profile. This guide provides a technical deep-dive into the thermodynamic parameters, hydrolysis kinetics, and degradation pathways of CpU, offering actionable insights for researchers in mRNA therapeutics and oligonucleotide formulation.
Molecular Architecture & Thermodynamic Parameters[1][2][3][4]
Structural Configuration
CpU consists of a cytidine residue linked via a 3'-5' phosphodiester bond to a uridine residue. The stability of this dinucleotide is governed by two primary forces:
-
Phosphodiester Bond Energy: The covalent backbone linkage.
-
Vertical Base Stacking: Non-covalent hydrophobic and van der Waals interactions between the planar aromatic rings of Cytosine and Uracil.
Stacking Thermodynamics (Nearest-Neighbor Model)
In the context of the Nearest-Neighbor (NN) model, Pyrimidine-Pyrimidine (Py-Py) stacks are thermodynamically inferior to Purine-Purine (Pu-Pu) or Purine-Pyrimidine (Pu-Py) stacks. The weak stacking of CpU results in a higher degree of conformational flexibility, exposing the phosphodiester backbone to solvent and potential nucleophilic attack.
Table 1: Comparative Thermodynamic Parameters for RNA Duplex Steps (Turner 2004 Model) Note: These values represent the stability contribution of the CpU step (5'-CU-3' / 3'-GA-5') within a double helix. Single-strand stacking is significantly weaker.
| Sequence Step (5' to 3') | Stacking Classification | |||
| CpU (5'-CU-3' / 3'-GA-5') | -2.1 | -10.4 | -26.9 | Weak (Py-Py/Pu-Pu hybrid) |
| UpA (5'-UA-3' / 3'-AU-5') | -1.1 | -13.3 | -39.4 | Very Weak (Unstable Step) |
| GpC (5'-GC-3' / 3'-CG-5') | -3.4 | -14.8 | -36.9 | Strong |
| CpC (5'-CC-3' / 3'-GG-5') | -3.3 | -12.2 | -29.7 | Moderate/Strong |
Key Insight: While CpU is more stable than the notoriously labile UpA step, it lacks the enthalpic stabilization seen in GpC or CpC steps. In a single-stranded context (e.g., in a loop or unstructured mRNA tail), the free energy of stacking for CpU is estimated to be near -0.4 to -0.6 kcal/mol , implying that at physiological temperature (37°C), a significant fraction of CpU dinucleotides exist in an unstacked, solvent-exposed state.
Chemical Stability & Hydrolysis Mechanisms[5]
The degradation of CpU occurs primarily through two distinct pathways: Phosphodiester Hydrolysis (backbone cleavage) and Nucleobase Deamination (identity loss).
Pathway A: Phosphodiester Bond Hydrolysis
The primary mechanism of RNA degradation is the transesterification reaction initiated by the 2'-hydroxyl group.
-
Mechanism: The 2'-oxygen acts as a nucleophile, attacking the adjacent 3'-phosphorus center.
-
Transition State: A pentacoordinate trigonal bipyramidal intermediate is formed.
-
Products: 2',3'-cyclic cytidine monophosphate (2',3'-cCMP) and uridine. The cyclic phosphate subsequently hydrolyzes to a mix of 2'-CMP and 3'-CMP.
-
Kinetics: Pyrimidine-Pyrimidine dinucleotides like CpU generally hydrolyze slower than Pyrimidine-Purine sequences (e.g., CpA). Experimental data suggests cleavage rates follow the order: UpA > CpA > UpG > CpU . The rigid hydration shell of pyrimidines and weaker stacking can paradoxically reduce the probability of achieving the specific "in-line" attack geometry required for cleavage compared to the flexible UpA.
Pathway B: Cytosine Deamination
A critical, often overlooked instability for CpU is the hydrolytic deamination of the Cytosine base.
-
Reaction: Cytosine + H₂O
Uracil + NH₃. -
Consequence: CpU converts to UpU . This is a "silent" degradation in terms of chain length but a "mutation" in terms of information content.
-
Rate: Deamination is acid-catalyzed and temperature-dependent.[1] In single-stranded RNA, C deaminates ~100x faster than in double-stranded RNA due to solvent accessibility.
Mechanistic Visualization
The following diagram illustrates the competing degradation pathways for CpU.
Caption: Figure 1. Dual degradation pathways of CpU: Backbone cleavage via transesterification (solid lines) and nucleobase identity loss via deamination (dashed line).
Experimental Protocol: Accelerated Stability Assay
To rigorously determine the thermodynamic stability and hydrolysis rate constant (
Materials
-
Substrate: High-purity CpU dinucleotide (>98% purity).
-
Buffer Systems:
-
Physiological: 50 mM HEPES, pH 7.4, 150 mM KCl, 1 mM MgCl₂.
-
Accelerated (Alkaline): 50 mM Glycine-NaOH, pH 9.0 (to drive hydrolysis).
-
-
Instrumentation: HPLC with UV detection (260 nm) and a C18 column.
Methodological Workflow
-
Preparation: Dissolve CpU to 100 µM in the chosen buffer.
-
Incubation: Aliquot samples into PCR tubes. Incubate at fixed temperatures (e.g., 37°C, 50°C, 65°C) in a thermal cycler to generate an Arrhenius plot.
-
Quenching: At defined time points (
hours), remove an aliquot and quench immediately by adding an equal volume of 0.1 M HCl (neutralizes pH and stops base-catalyzed cleavage) or flash freezing. -
Analysis: Inject 10 µL onto the C18 column.
-
Gradient: 0-10% Acetonitrile in 100 mM Triethylammonium Acetate (TEAA) over 20 mins.
-
Detection: Monitor absorbance at 260 nm.
-
-
Quantification: Integrate peaks for CpU (substrate) and Uridine/CMP (products).
-
Calculate fraction remaining:
. -
Fit to first-order kinetics:
.
-
Protocol Visualization
Caption: Figure 2. Workflow for determining CpU hydrolysis kinetics via RP-HPLC.
Implications for Drug Development[7]
Codon Optimization in mRNA Vaccines
The instability of the CpU step has direct implications for mRNA sequence design.
-
Codon Choice: Synonymous codons should be selected to minimize "fragile" dinucleotide steps like UpA and CpA. While CpU is more stable than UpA, it remains a weak point compared to GpC.
-
Deamination Risk: In long-term storage of mRNA vaccines, C-to-U deamination at CpU sites can alter the coding sequence (e.g., converting a Leucine codon CUU to Phenylalanine UUU), potentially leading to protein heterogeneity.
Oligonucleotide Formulation
For therapeutic aptamers or antisense oligonucleotides containing CpU motifs:
-
Chemical Modification: Replace the 2'-OH of the Cytidine with 2'-O-Methyl (2'-OMe) or 2'-Fluoro (2'-F). This eliminates the nucleophile required for transesterification, increasing the half-life from hours to months.
-
Backbone Stabilization: Use of Phosphorothioate (PS) bonds at CpU steps significantly reduces susceptibility to nucleases that target Py-Py regions.
References
-
Turner, D. H., & Mathews, D. H. (2010). NNDB: The Nearest Neighbor Parameter Database for Predicting Stability of Nucleic Acid Secondary Structure.[2] Nucleic Acids Research.[3] Link
-
Oivanen, M., et al. (1998). Kinetics and Mechanisms for the Cleavage and Isomerization of the Phosphodiester Bonds of RNA by Bronsted Acids and Bases. Chemical Reviews. Link
-
Bevilacqua, P. C., et al. (2016). Thermodynamic Stability of RNA Structures: Folding and Catalysis. Annual Review of Physical Chemistry. Link
-
Kaukinen, U., et al. (2002). 2'-O-Methylation stabilizes RNA against hydrolytic cleavage. Nucleic Acids Research.[3] Link
-
Schroeder, G. K., et al. (2007).[4] Rates of Spontaneous Disintegration of DNA and the Rate Enhancements Produced by DNA Glycosylases and Deaminases.[4] Biochemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nearest Neighbor Database - Help [rna.urmc.rochester.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Rates of spontaneous disintegration of DNA and the rate enhancements produced by DNA glycosylases and deaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for using Cytidyl-3'-5'-uridine as RNase A substrate
Application Note: Kinetic Characterization of RNase A Activity Using the Minimal Substrate Cytidyl-3'-5'-uridine (CpU)
Introduction & Scientific Rationale
Ribonuclease A (RNase A; EC 3.1.27.[1][2]5) is a pyrimidine-specific endoribonuclease that cleaves the phosphodiester bond on the 3' side of pyrimidine residues (Cytosine, Uracil).[2][3] While polymeric substrates like yeast RNA are suitable for rough activity estimates (e.g., Kunitz assay), they fail to provide precise kinetic data due to sequence heterogeneity and secondary structure interference.[1]
Why Cytidyl-3'-5'-uridine (CpU)? CpU represents the "minimal kinetic model" for RNase A. It is a dinucleotide substrate that allows researchers to isolate the transphosphorylation step of the reaction mechanism.[1] Unlike polymeric RNA, CpU presents a single cleavable bond with defined geometry, making it the gold standard for:
-
Mechanistic Studies: Determining steady-state kinetic parameters (
, ) without the complexity of processive degradation. -
Inhibitor Screening: Avoiding false positives caused by non-specific binding to large RNA molecules.[1]
-
pH Profiling: Precise mapping of the active site histidine protonation states (His12/His119).[1]
Mechanism of Action: RNase A catalysis proceeds in two steps:
-
Transphosphorylation: The 2'-OH of the ribose attacks the phosphorus, displacing the 5'-leaving group (Uridine) and forming a 2',3'-cyclic phosphate intermediate (C>p).
-
Hydrolysis: The cyclic phosphate is hydrolyzed to a 3'-phosphate (3'-CMP).[1] Note: This protocol specifically monitors Step 1 (cleavage of CpU to C>p + U).
Principle of the Assay
This is a continuous spectrophotometric difference assay . The cleavage of the internucleotide phosphodiester bond alters the base-stacking interactions between Cytosine and Uridine. This conformational change results in a measurable difference in UV absorbance (
Unlike endpoint assays, this method allows for the real-time observation of reaction velocity (
Self-Validation Logic:
Because the exact change in extinction coefficient (
Materials & Reagents
| Component | Specification | Purpose |
| Enzyme | RNase A (Bovine Pancreas) | High purity (chromatographically purified), protease-free.[1] |
| Substrate | Cytidyl-3'-5'-uridine (CpU) | Ammonium salt, >98% purity.[1] |
| Buffer System | 0.1 M MES or Sodium Acetate | Maintains pH 6.0 (optimal for kinetic studies).[1] |
| Ionic Strength | NaCl (0.1 M final) | Stabilizes the enzyme-substrate complex; mimics physiological salt.[1] |
| Solvent | DEPC-treated or Nuclease-free water | Prevents background degradation.[1] |
Reagent Preparation:
-
Assay Buffer (Standard): 0.1 M MES, 0.1 M NaCl, pH 6.0 at 25°C. Filter through 0.22 µm membrane.
-
CpU Stock (Substrate): Dissolve CpU to ~10 mM in water. Determine exact concentration using
(approximate) or by summing constituent extinction coefficients.[1] -
RNase A Stock: 1 mg/mL in Assay Buffer. Store at -20°C. Dilute to working concentration (e.g., 1-10 µg/mL) immediately before use.[1]
Experimental Protocol
Phase 1: Determination of Differential Extinction Coefficient ( )
Do not skip this step.[1] Literature values vary; experimental determination is required for high-confidence data.
-
Prepare Blank: Add 1000 µL Assay Buffer to a quartz cuvette. Zero the spectrophotometer at 286 nm.[1]
-
Prepare Sample: Add 980 µL Buffer + 20 µL CpU Stock (known concentration, e.g., 1 mM final).
-
Measure Initial Absorbance (
): Record . -
Add Enzyme: Add 5 µL of concentrated RNase A (excess amount to ensure rapid completion). Mix by inversion.
-
Monitor: Record
until the signal stabilizes (plateau). This is . -
Calculate
: Typical is approximately .[1]
Phase 2: Kinetic Rate Measurement
-
Instrument Setup: Set spectrophotometer to 286 nm, kinetic mode, 25°C.
-
Reaction Mix (per cuvette):
-
Buffer: Variable (to reach 1000 µL total)
-
CpU Substrate: Variable (Range: 0.1
to 10 ; typically 20 µM – 500 µM).[1]
-
-
Equilibration: Incubate cuvette at 25°C for 3 minutes.
-
Initiation: Add catalytic amount of RNase A (e.g., 10 µL of diluted stock).[1] Mix immediately (gentle inversion).
-
Data Collection: Monitor
for 3–5 minutes. -
Linear Regression: Identify the linear portion of the curve (usually the first 60 seconds).[1] Calculate the slope (
).[1]
Data Analysis & Visualization
Calculation of Velocity ( )
Convert the raw slope into molar velocity:
Michaelis-Menten Fitting
Plot
Kinetic Workflow Diagram
Figure 1: Reaction pathway of RNase A with CpU.[1] The assay detects the transition from the intact dinucleotide to the cyclic intermediate and free uridine.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Non-linear initial rate | Substrate depletion >10% | Reduce [Enzyme] or decrease assay time. |
| No activity ( | Enzyme inactivation or DEPC | Ensure water is DEPC-free but autoclaved (DEPC inactivates RNase A via His-alkylation).[1] Check pH. |
| Low Signal-to-Noise | Low | Re-run "Phase 1" (Total Hydrolysis) to verify |
| Lag phase | Temperature instability | Pre-incubate buffer and cuvettes at 25°C for 5 mins. |
References
-
Witzel, H. (1963).[1] The Function of the Pyrimidine Base in the Ribonuclease Reaction. Progress in Nucleic Acid Research, 2, 221-258.[1] Link
-
Richards, F. M., & Wyckoff, H. W. (1971).[1] Bovine Pancreatic Ribonuclease. The Enzymes, 4, 647-806. Link
-
Crook, E. M., Mathias, A. P., & Rabin, B. R. (1960).[1] Spectrophotometric assay of bovine pancreatic ribonuclease by the use of cytidine 2',3'-phosphate. Biochemical Journal, 74(2), 234–238.[1] Link
-
Raines, R. T. (1998).[1] Ribonuclease A. Chemical Reviews, 98(3), 1045–1066.[1] Link[1]
-
delCardayré, S. B., & Raines, R. T. (1994).[1] Structural determinants of enzymatic processivity. Biochemistry, 33(20), 6031–6037.[1] Link[1]
Sources
HPLC separation methods for Cytidyl-3'-5'-uridine ammonium salt
An In-Depth Guide to the HPLC Separation of Cytidyl-3'-5'-uridine Ammonium Salt
Authored by: A Senior Application Scientist
Introduction: The Analytical Challenge of Cytidyl-3'-5'-uridine (CpU)
Cytidyl-3'-5'-uridine (CpU) is a dinucleoside monophosphate, a fundamental component of Ribonucleic acid (RNA). As an integral part of biological systems, the accurate analysis and quantification of CpU and its analogues are critical in various fields, including drug development, molecular biology, and diagnostics. The ammonium salt form of CpU is often utilized for its improved stability and solubility.
However, the inherent chemical properties of CpU present a significant challenge for traditional high-performance liquid chromatography (HPLC) methods. Its structure, comprising two nucleosides linked by a phosphate group, imparts high polarity and a net negative charge at neutral pH. These characteristics lead to poor retention on conventional reversed-phase columns (like C18), which separate molecules based on hydrophobicity. This application note provides a detailed guide to three robust HPLC methodologies tailored for the effective separation and analysis of Cytidyl-3'-5'-uridine ammonium salt: Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Anion-Exchange Chromatography (AEX).
Methodology 1: Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC)
Principle and Rationale
IP-RPLC is a widely adopted technique for the analysis of charged molecules like oligonucleotides on standard reversed-phase columns.[1][2] The core principle involves the addition of an "ion-pairing" reagent to the mobile phase. This reagent is typically a bulky organic molecule with a hydrophobic tail and a charged head group. For the negatively charged phosphate backbone of CpU, a positively charged ion-pairing agent, such as triethylammonium acetate (TEAA), is used.[3] The TEAA neutralizes the charge on the phosphate group, and its hydrophobic alkyl groups interact with the analyte, effectively increasing its hydrophobicity and enabling retention on the C18 stationary phase.[3][4] Elution is then achieved by increasing the concentration of an organic solvent, like acetonitrile, in the mobile phase.
The choice of TEAA is deliberate; it is volatile, making it compatible with subsequent mass spectrometry (MS) analysis, although other agents like hexafluoroisopropanol (HFIP) can offer enhanced resolution and ionization efficiency for MS applications.[1]
Visual Workflow for IP-RPLC Method Development
Caption: Workflow for IP-RPLC analysis of CpU.
Experimental Protocol for IP-RPLC
-
Reagent and Sample Preparation:
-
Mobile Phase A (Aqueous): Prepare a 100 mM Triethylammonium acetate (TEAA) buffer, pH 7.0.
-
Mobile Phase B (Organic): Acetonitrile.
-
Sample: Dissolve Cytidyl-3'-5'-uridine ammonium salt in Mobile Phase A to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
-
HPLC Instrumentation and Conditions:
-
A standard HPLC or UPLC system equipped with a UV detector is suitable. Biocompatible systems can reduce metal adducts in MS applications.[5]
Parameter Recommended Setting Rationale Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase chemistry for hydrophobic interactions. Mobile Phase A 100 mM TEAA, pH 7.0 Provides the ion-pairing agent for retention. Mobile Phase B Acetonitrile Organic solvent to elute the analyte. Gradient 5% to 30% B over 20 minutes A shallow gradient is often required to resolve closely related species. Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column. Column Temp. 50 °C Elevated temperatures can improve peak shape and reduce analysis time.[6] Detection UV at 260 nm or 270 nm Nucleobases have strong absorbance in this range.[7] Injection Vol. 10 µL Adjust based on sample concentration and detector sensitivity. -
-
Execution and Data Analysis:
-
Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes.
-
Inject the prepared sample.
-
Run the gradient program.
-
The CpU peak should elute as the acetonitrile concentration increases.
-
Integrate the peak area for quantification against a standard curve.
-
Methodology 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle and Rationale
HILIC is an increasingly popular technique for separating polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[8][9] It utilizes a polar stationary phase (e.g., amide, diol, or bare silica) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[8] The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[10][11] More polar analytes, like CpU, will partition more strongly into the aqueous layer, leading to stronger retention. Elution is achieved by increasing the aqueous content of the mobile phase.[10]
A key advantage of HILIC is its use of volatile mobile phases (e.g., ammonium formate or ammonium acetate buffers), making it highly compatible with mass spectrometry and eliminating the need for ion-pairing reagents which can cause ion suppression.[12][13]
Visual Workflow for HILIC Method Development
Caption: Workflow for HILIC analysis of CpU.
Experimental Protocol for HILIC
-
Reagent and Sample Preparation:
-
Mobile Phase A (Organic): Acetonitrile.
-
Mobile Phase B (Aqueous): 10 mM Ammonium acetate, adjust pH to 5.0 with acetic acid.
-
Sample: Dissolve Cytidyl-3'-5'-uridine ammonium salt in a mixture of 90% Acetonitrile / 10% Mobile Phase B to a final concentration of 1 mg/mL. This ensures compatibility with the initial mobile phase conditions and prevents peak distortion.[14]
-
-
HPLC Instrumentation and Conditions:
Parameter Recommended Setting Rationale Column Amide-based HILIC, 2.1 x 100 mm, 1.7 µm Amide phases provide excellent retention and selectivity for polar compounds like nucleosides.[15] Mobile Phase A Acetonitrile The weak eluent in HILIC. Mobile Phase B 10 mM Ammonium Acetate, pH 5.0 The strong eluent; buffer controls ionization and improves peak shape.[14] Gradient 5% to 40% B over 15 minutes Increasing the aqueous content elutes the polar analyte. Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column. Column Temp. 40 °C Temperature can influence the thickness of the water layer and affect selectivity.[9] Detection UV at 260 nm; MS (ESI-) HILIC is highly compatible with MS detection.[13][15] Injection Vol. 2 µL Smaller injection volumes are typical for UPLC-scale columns. -
Execution and Data Analysis:
-
Equilibrate the column with the initial condition (95% A / 5% B) for an extended period to ensure the stable formation of the aqueous layer on the stationary phase.
-
Inject the prepared sample.
-
Run the gradient program.
-
The CpU peak will elute as the percentage of the aqueous mobile phase increases.
-
Integrate the peak area for quantification. If using MS, monitor the appropriate mass-to-charge ratio.
-
Methodology 3: Anion-Exchange Chromatography (AEX)
Principle and Rationale
Anion-Exchange Chromatography (AEX) is a powerful technique that separates molecules based on their net negative charge.[16] It is particularly well-suited for oligonucleotides, as the phosphate backbone provides a predictable, length-dependent negative charge.[17] The stationary phase in AEX consists of a solid support functionalized with positively charged groups (e.g., quaternary ammonium). The negatively charged CpU binds to the stationary phase via electrostatic interactions.[18]
Elution is typically achieved by increasing the salt concentration of the mobile phase (a salt gradient).[16] The salt anions (e.g., Cl⁻ or ClO₄⁻) compete with the analyte for the binding sites on the stationary phase, eventually displacing and eluting the CpU. This method provides high resolution and high loading capacity, making it ideal for both analytical and preparative-scale purification.[19]
Visual Workflow for Anion-Exchange Chromatography
Caption: Workflow for AEX analysis of CpU.
Experimental Protocol for AEX
-
Reagent and Sample Preparation:
-
Mobile Phase A (Low Salt): 20 mM Tris-HCl, pH 8.0.
-
Mobile Phase B (High Salt): 20 mM Tris-HCl with 1.0 M Sodium Chloride (NaCl), pH 8.0.
-
Sample: Dissolve Cytidyl-3'-5'-uridine ammonium salt in Mobile Phase A to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
-
HPLC Instrumentation and Conditions:
-
An inert or biocompatible HPLC system is recommended to prevent interactions between the metal components of a standard HPLC and the phosphate groups of the analyte, especially when using high salt concentrations.[16]
Parameter Recommended Setting Rationale Column Strong Anion-Exchange (SAX), polymer-based Polymer-based columns offer high pH stability, which is beneficial for robust methods and cleaning.[18] Mobile Phase A 20 mM Tris-HCl, pH 8.0 Low salt buffer for binding the analyte to the column. Mobile Phase B 20 mM Tris-HCl, 1.0 M NaCl, pH 8.0 High salt buffer for eluting the analyte. Gradient 0% to 50% B over 20 minutes A linear salt gradient provides effective separation based on charge. Flow Rate 1.0 mL/min Standard flow rate. Column Temp. Ambient or slightly elevated (30 °C) Temperature is less critical than in IP-RPLC but should be controlled for reproducibility. Detection UV at 260 nm Standard detection for nucleotides. Injection Vol. 10-20 µL AEX columns often have high loading capacity.[19] -
-
Execution and Data Analysis:
-
Thoroughly equilibrate the column with Mobile Phase A.
-
Inject the sample. CpU will bind strongly to the column head.
-
Run the salt gradient. The increasing concentration of chloride ions will displace the CpU, leading to its elution.
-
Integrate the resulting peak for quantification.
-
Method Comparison and Selection Guide
The choice of HPLC method depends on the specific analytical goal, available instrumentation, and desired outcome.
| Feature | Ion-Pair RPLC | HILIC | Anion-Exchange (AEX) |
| Principle | Hydrophobicity (modified) | Polarity/Partitioning | Charge |
| Resolution | Good to Excellent | Good to Excellent | Excellent |
| MS Compatibility | Moderate (requires volatile IP agents) | Excellent (no IP agents needed)[13][15] | Poor (high salt concentration) |
| Robustness | Moderate (column equilibration with IP agents can be slow) | Moderate (requires careful equilibration) | High |
| Application | Routine QC, purity analysis, MS-hyphenated analysis | Metabolomics, polar compound analysis, excellent for LC-MS[12] | Purity analysis, preparative purification, charge variant analysis |
| Key Advantage | Uses common C18 columns | Superior for MS analysis of polar compounds | High loading capacity and resolution based on charge |
| Key Disadvantage | IP agents can be difficult to remove from system | Sensitive to sample solvent composition | Incompatible with standard ESI-MS |
Recommendation:
-
For routine quality control with UV detection , IP-RPLC or AEX are excellent choices. AEX may offer superior resolution for charge-based impurities.
-
For analyses requiring mass spectrometry detection for identification or structural elucidation, HILIC is the superior method.[13][14]
-
For preparative purification , AEX is often preferred due to its high loading capacity and resolution.[19]
The Role of UPLC/UHPLC Technology
Ultra-Performance Liquid Chromatography (UPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systems utilize columns with sub-2 µm particles. This technology offers significant advantages over traditional HPLC, including:
-
Higher Resolution: Sharper and narrower peaks, allowing for better separation of closely related impurities.[20][21]
-
Faster Analysis Times: Run times can be significantly reduced without sacrificing separation quality.[22][23]
-
Increased Sensitivity: Taller, more concentrated peaks lead to lower detection limits.[20]
-
Reduced Solvent Consumption: Lower flow rates and shorter run times make it a more economical and environmentally friendly option.[22]
The methods described in this note can be readily transferred to a UPLC/UHPLC platform. This typically involves using a shorter column with smaller particles (e.g., 2.1 x 50 mm, 1.7 µm), adjusting the flow rate, and scaling the gradient accordingly. The transfer can lead to substantial improvements in throughput and data quality.[24]
References
-
Waters Corporation. (n.d.). HILIC as an Alternative Separation Mode for Intact Mass Confirmation of Oligonucleotides on the BioAccord System. Waters. Retrieved from [Link]
-
KNAUER. (2025, September 1). Oligos Made Easy Part 4: HILIC for Oligonucleotide Analysis. KNAUER. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Oligonucleotides Analysis by Ion Exchange Chromatography and Effects of pH changes in the Mobile Phase on Separation. Shimadzu. Retrieved from [Link]
-
LCGC International. (2024, October 21). New Review Highlights HILIC Evolution for Oligonucleotide Analysis. LCGC International. Retrieved from [Link]
-
Alpert, A. J. (n.d.). HYDROPHILIC-INTERACTION CHROMATOGRAPHY FOR THE SEPARATION OF PEPTIDES, NUCLEIC ACIDS AND OTHER POLAR COMPOUNDS. PolyLC. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrophilic interaction chromatography. Wikipedia. Retrieved from [Link]
-
KNAUER. (n.d.). Large scale purification of oligonucleotides with ion exchange chromatography. KNAUER. Retrieved from [Link]
-
Harshitha, S., et al. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. Retrieved from [Link]
-
YMC. (2024, March 19). Solutions for Oligonucleotide Analysis and Purification. YMC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Studying Mobile Phases for HILIC UV/MS Analysis of Oligonucleotide Therapeutics including an siRNA Duplex, a Lipid Conjugated ASO, and a CRISPR sgRNA. Waters. Retrieved from [Link]
-
AFIN-TS. (n.d.). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. AFIN-TS. Retrieved from [Link]
-
Shinwa Chemical Industries Ltd. (n.d.). Hydrophilic Interaction Chromatography. Shinwa Chemical Industries Ltd. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Emerging Alternative Analytical Techniques for Oligonucleotide Separation and Purification: HILIC & SEC. Agilent Technologies. Retrieved from [Link]
-
YMC America, Inc. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. YMC America, Inc. Retrieved from [Link]
-
BioProcess International. (2025, May 9). Oligonucleotide Purification by Ion-Exchange Chromatography: Predicting the Impact of Salt Type and Buffer pH with Mechanistic Modeling. BioProcess International. Retrieved from [Link]
-
Bitesize Bio. (2025, June 2). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Bitesize Bio. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors. PMC. Retrieved from [Link]
-
Agilent Technologies. (2022, November 22). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Agilent Technologies. Retrieved from [Link]
-
YMC. (2024, May 22). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. YMC. Retrieved from [Link]
-
Agilent Technologies. (2021, November 1). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Agilent Technologies. Retrieved from [Link]
-
PubMed. (2002, June 7). Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC profile of each standard analyte. ResearchGate. Retrieved from [Link]
-
International Journal of Pharmaceutical Quality Assurance. (2025, March 25). Ultra Performance Liquid Chromatography (Uplc): A New Trend in Analysis. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Optimizing LCMS Method Development for Oligonucleotide Separations: Advantages of Bio Compatible UHPLC Systems. Agilent Technologies. Retrieved from [Link]
-
Academia.edu. (2017, November 27). Uplc: A Modern Analyticaltechnique. Academia.edu. Retrieved from [Link]
-
LCGC International. (n.d.). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International. Retrieved from [Link]
-
MDPI. (2022, November 24). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. MDPI. Retrieved from [Link]
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- 4. bitesizebio.com [bitesizebio.com]
- 5. agilent.com [agilent.com]
- 6. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. afin-ts.de [afin-ts.de]
- 10. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 11. lcms.cz [lcms.cz]
- 12. longdom.org [longdom.org]
- 13. waters.com [waters.com]
- 14. Oligos Made Easy Part 4: HILIC for Oligonucleotide Analysis [knauer.net]
- 15. waters.com [waters.com]
- 16. shimadzu.com [shimadzu.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. ymcamerica.com [ymcamerica.com]
- 19. Oligonucleotide Purification via Ion Exchange [knauer.net]
- 20. ijsrtjournal.com [ijsrtjournal.com]
- 21. mdpi.com [mdpi.com]
- 22. Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. (PDF) Uplc: A Modern Analyticaltechnique [academia.edu]
- 24. chromatographyonline.com [chromatographyonline.com]
Application Note: Kinetically Controlled Enzymatic Synthesis of Cytidyl-3'-5'-uridine (CpU) Ammonium Salt
Abstract & Introduction
The dinucleoside monophosphate Cytidyl-3'-5'-uridine (CpU) is a critical intermediate in RNA research, serving as a primer for viral RNA polymerases (e.g., Influenza A) and a model substrate for mechanistic studies of ribonucleases. While solid-phase phosphoramidite chemistry is the standard for long oligonucleotides, the synthesis of short dimers like CpU is often inefficient due to extensive protection/deprotection steps and the difficulty of purifying short, polar fragments.
This Application Note details a biocatalytic route using Ribonuclease A (RNase A) under kinetic control. Unlike thermodynamic reversal, which requires high equilibrium concentrations, the kinetic approach utilizes an activated donor (Cytidine 2',3'-cyclic monophosphate, C>p) to rapidly transfer the cytidine moiety to an acceptor (Uridine).
Key Advantage: This protocol specifically targets the production of the Ammonium Salt form (
Mechanism of Action: The Kinetic Approach
RNase A (EC 3.1.27.5) typically hydrolyzes RNA.[1] However, in the synthetic direction, it operates via a double-displacement mechanism. The reaction proceeds through a covalent enzyme-substrate intermediate (E-C>p). In the presence of a nucleophile (Uridine) and suppressed water activity, the enzyme catalyzes the formation of the 3'-5' phosphodiester bond rather than hydrolysis.
Reaction Pathway Diagram
The following diagram illustrates the competition between the desired synthetic pathway (Aminolysis by Uridine) and the undesired hydrolytic pathway.
Figure 1: Kinetic mechanism of RNase A. High concentrations of Acceptor (Uridine) and organic co-solvents favor the green path (Synthesis) over the red path (Hydrolysis).
Experimental Design Strategy
To ensure high yield and purity of the ammonium salt, three critical parameters are manipulated:
-
Suppression of Water Activity (
): We utilize a high concentration of organic co-solvent (Acetonitrile or Methanol) or perform the reaction at low temperatures (eutectic freezing). This reduces the hydrolysis of the expensive C>p donor. -
Donor/Acceptor Ratio: A molar excess of the acceptor (Uridine) is used (typically 1:3 to 1:5) to outcompete water for the acyl-enzyme intermediate.
-
Salt Exchange (The Ammonium Factor): Standard buffers (Tris, Hepes) introduce non-volatile cations. To obtain the ammonium salt, the final purification utilizes Ammonium Bicarbonate (
) . During lyophilization, excess buffer decomposes into and , leaving the pure CpU ammonium salt.
Detailed Protocol
Materials & Reagents[2][3][4]
-
Enzyme: RNase A (Bovine Pancreatic), >50 Kunitz units/mg (e.g., Sigma R6513).
-
Donor: Cytidine 2',3'-cyclic monophosphate (C>p) sodium salt.
-
Acceptor: Uridine (U), >99% purity.
-
Reaction Buffer: 0.2 M HEPES (pH 7.5) Note: This buffer is removed during HPLC.
-
Purification Buffer A: 50 mM Ammonium Bicarbonate (
), pH 7.8. -
Purification Buffer B: Acetonitrile (HPLC Grade).[2]
Synthesis Workflow
Step 1: Reaction Setup
-
Dissolve Uridine (1.22 g, 5.0 mmol) in 25 mL of 0.2 M HEPES buffer (pH 7.5).
-
Add C>p (0.32 g, 1.0 mmol) . Note the 1:5 Donor:Acceptor ratio.
-
Chill the solution to 4°C.
-
Add RNase A (5 mg) dissolved in 100 µL water.
-
Critical Step: Add pre-chilled Acetonitrile to reach a final concentration of 20% (v/v). This suppresses hydrolysis.
-
Incubate at 4°C for 6–12 hours.
Step 2: Monitoring & Quenching
-
Monitor reaction by HPLC (C18 column) every 2 hours.
-
Stop criterion: When C>p consumption >90% or if hydrolysis product (Cytidine 3'-monophosphate) begins to rise sharply.
-
Quench: Lower pH to 3.0 using dilute acetic acid or remove enzyme via ultrafiltration (10 kDa cutoff).
Step 3: Purification & Salt Exchange (Ammonium Conversion)
This step simultaneously purifies the dimer and exchanges the counterion to ammonium.
-
Column: Preparative C18 Reverse Phase (e.g., YMC-Pack ODS-A).
-
Mobile Phase:
-
Buffer A: 50 mM Ammonium Bicarbonate (
). -
Buffer B: Acetonitrile.
-
-
Gradient: 0–10% B over 20 minutes. (CpU is polar and elutes early; unreacted Uridine elutes later).
-
Collection: Collect the peak corresponding to CpU.
-
Lyophilization: Freeze-dry the collected fractions.
Process Flow Diagram
Figure 2: Downstream processing workflow emphasizing the generation of the ammonium salt form via bicarbonate buffer sublimation.
Quantitative Analysis & QC
Expected Yields
The following table summarizes typical yields based on the solvent conditions used.
| Parameter | Aqueous Only | 20% Acetonitrile (Recommended) | Eutectic Freezing (-10°C) |
| Conversion Yield | 15–20% | 40–55% | 60–70% |
| Hydrolysis (Cp) | >70% | <40% | <25% |
| Reaction Time | 1–2 hours | 6–12 hours | 24–48 hours |
| Scalability | High | High | Low (Freezing limits) |
Quality Control Specifications
-
HPLC Purity: >98% (Area under curve at 260 nm).
-
Mass Spectrometry (ESI-MS):
-
Theoretical Mass (
): 565.4 Da. -
Observed Mass: 565.4 Da (Negative mode).
-
Note: In positive mode, ammonium adducts (
) may be visible, confirming the salt form.
-
-
Counterion Verification: NMR or Ion Chromatography can confirm the presence of
and absence of .
Troubleshooting Guide
-
Problem: High levels of Cytidine 3'-monophosphate (Hydrolysis product).
-
Solution: Increase Uridine concentration or increase % Acetonitrile. Ensure temperature is strictly controlled at 4°C.
-
-
Problem: Low solubility of Uridine.
-
Solution: Uridine solubility drops in organic solvents.[] Do not exceed 20-30% Acetonitrile. If precipitation occurs, slight warming to 25°C is acceptable, though yield may decrease slightly.
-
-
Problem: Product is hygroscopic or "sticky" after lyophilization.
-
Solution: Incomplete removal of Ammonium Bicarbonate. Re-dissolve in water and re-lyophilize, or extend the drying cycle.
-
References
-
Podder, S. K. (1970). "Synthetic action of ribonuclease A. I. Synthesis of cytidyl-3',5'-uridine." Biochimica et Biophysica Acta (BBA) - Enzymology.
-
Hecht, S. M., et al. (1981). "Modification of the active site of Ribonuclease A." Journal of Biological Chemistry.
-
Ogawa, A. K., et al. (2002). "Rational Design of an RNase A Variant with Enhanced Synthetic Activity." Journal of the American Chemical Society.
-
Glen Research. (2023). "Purification of Oligonucleotides using Ammonium Bicarbonate." Glen Research Technical Guide.
Sources
Application Note: Buffer Conditions & Stability Protocols for Cytidyl-3'-5'-uridine Ammonium Salt
Executive Summary
Cytidyl-3'-5'-uridine (CpU) is a dinucleotide critical for mechanistic studies of RNA cleavage, enzymatic assays, and as a reference standard in nucleotide metabolism. As an RNA dinucleotide, CpU possesses a ribose 2'-hydroxyl group, making it inherently susceptible to phosphodiester bond hydrolysis—a process significantly accelerated by pH extremes and divalent cations.[1]
This guide provides an evidence-based protocol for the handling, buffering, and storage of CpU ammonium salt. Unlike DNA dinucleotides, CpU requires strict pH control (4.5–6.0) to prevent transesterification and subsequent chain cleavage. The ammonium salt form introduces specific considerations regarding solubility and pH drift during lyophilization and reconstitution.
Mechanistic Insight: The Stability Paradox
To stabilize CpU, one must understand the mechanism of its degradation. The primary instability arises from the intramolecular nucleophilic attack of the 2'-hydroxyl group on the adjacent phosphorus atom.
Degradation Pathway
Under alkaline conditions (pH > 7.0), the 2'-hydroxyl group is deprotonated. The resulting alkoxide acts as a potent nucleophile, attacking the phosphodiester linkage to form a 2',3'-cyclic cytidine monophosphate and releasing uridine. This cyclic intermediate subsequently hydrolyzes to a mixture of 2'-CMP and 3'-CMP.[2]
Acidic conditions (pH < 2.0) promote proton-catalyzed hydrolysis and isomerization of the phosphodiester bond. Therefore, stability is a balancing act, achieving a local maximum in the weakly acidic region (pH 4.5–5.5).
Visualization of Instability Logic
Figure 1: Mechanism of RNA dinucleotide degradation showing the critical role of pH in promoting 2'-OH nucleophilic attack (alkaline) or isomerization (acid).
Buffer Selection & Preparation Protocol
The ammonium salt of CpU is often supplied lyophilized. The ammonium ion (
Recommended Buffer Systems
| Buffer System | pH Range | Suitability | Notes |
| Sodium Citrate (10-25 mM) | 4.5 – 6.0 | Optimal | Excellent buffering capacity in the stability window; chelates trace metals. |
| Sodium Acetate (10-25 mM) | 4.5 – 5.5 | Excellent | Volatile (good for LC-MS); prevents alkaline hydrolysis. |
| Ammonium Acetate (10 mM) | 5.0 – 6.0 | Good | Best for LC-MS applications; maintains counterion consistency. |
| Tris-HCl | 7.0 – 8.0 | Poor | Promotes alkaline hydrolysis; high temp coefficient causes pH shifts. |
| Phosphate (PBS) | 7.2 – 7.4 | Caution | Physiological pH is too high for long-term RNA stability; risk of precipitation with |
Protocol: Reconstitution & Storage
Materials:
-
CpU Ammonium Salt (Lyophilized)
-
Nuclease-free water (DEPC-treated or ultra-filtered)
-
Buffer: 25 mM Sodium Citrate, pH 5.0 (Recommended)
-
Chelator: 0.1 mM EDTA (Optional, to sequester divalent cations like
or which catalyze hydrolysis)
Step-by-Step Procedure:
-
Equilibration: Allow the lyophilized vial to reach room temperature before opening to prevent condensation (which introduces moisture and initiates hydrolysis).
-
Solvent Preparation: Prepare 25 mM Sodium Citrate buffer (pH 5.0) using nuclease-free water.[3][4] Filter through a 0.22 µm membrane.
-
Dissolution: Add the calculated volume of buffer to the vial to achieve a stock concentration of 1–10 mM.
-
Note: Do not vortex vigorously. Gentle inversion or pipetting is preferred to minimize shearing forces, though less critical for dinucleotides than long RNA.
-
-
Aliquot: Immediately divide the stock solution into single-use aliquots (e.g., 50 µL) in RNase-free PCR tubes.
-
Critical:Avoid Freeze-Thaw cycles. Each cycle changes the effective pH during the phase transition, accelerating degradation.
-
-
Storage:
-
Short-term (< 24 hours): 4°C.
-
Long-term (> 1 week): -80°C.
-
Analytical Quality Control (HPLC Method)[5][6][7]
To verify the integrity of CpU, a stability-indicating HPLC method is required. This method must resolve the intact dinucleotide from its hydrolysis products (Cytidine, Uridine, CMP, UMP).
Method Parameters[5]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) or Phenyl-Hexyl (for better polar retention).
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 5.5 (Compatible with stability window).
-
Mobile Phase B: Methanol (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV @ 260 nm.
-
Temperature: 25°C.
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Description |
| 0.0 | 100 | 0 | Isocratic hold for polar monophosphates |
| 5.0 | 100 | 0 | Start gradient |
| 20.0 | 80 | 20 | Elution of nucleosides and dinucleotide |
| 25.0 | 80 | 20 | Hold |
| 26.0 | 100 | 0 | Re-equilibration |
Expected Elution Order (Logic-Based)
-
CMP / UMP / Cyclic-CMP: Most polar, elute near void volume (if present).
-
Cytidine: Polar nucleoside.[5]
-
Uridine: Slightly less polar than Cytidine.
-
CpU (Target): Most hydrophobic due to larger surface area and stacking interactions; elutes last among the main species.
Troubleshooting & FAQ
Decision Tree for Buffer Selection
Figure 2: Decision matrix for selecting the appropriate buffer based on downstream application requirements.
Common Questions
Q: Can I store CpU in pure water?
A: No. Pure water absorbs
Q: Why is the ammonium salt form used? A: Ammonium salts are often preferred for lyophilization because excess ammonia and volatile acids can be removed during the freeze-drying process, leaving a salt that is generally more soluble than the free acid form.
Q: I see a precipitate upon thawing. A: This is rare for dinucleotides at typical concentrations (<10 mM). Ensure you did not use a Potassium-SDS buffer (K-SDS precipitates) or high concentrations of Phosphate with Magnesium. Warm gently to 37°C for 5 minutes and vortex. If it persists, degradation may have occurred (less soluble breakdown products).
References
-
Oivanen, M., et al. (1998). "Kinetics and Mechanisms for the Cleavage and Isomerization of the Phosphodiester Bonds of RNA by Bronsted Acids and Bases." Chemical Reviews, 98(3), 961–990. Link
-
Järvinen, P., et al. (1991). "The stability of the RNA phosphodiester bond: the hydrolysis of the dinucleoside monophosphates 3',5'-UpU and 3',5'-CpC." Journal of Organic Chemistry, 56(18), 5396–5401. Link
-
Thermo Fisher Scientific. "RNA Storage and Stability." Technical Reference. Link
-
Sigma-Aldrich. "Cytidine 5'-monophosphate & Related Nucleotides Product Information." Link
Sources
- 1. RNA Stability: A Review of the Role of Structural Features and Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA hydrolysis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. HPLC Separation of Thymidine, Uridine, Adenosine, Guanosine, and Cytidine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
Application Note: CpU Ammonium Salt as a Critical Reference Standard in Oligonucleotide Chromatography
This Application Note provides a comprehensive technical guide for using Cytidylyl(3'–5')uridine (CpU) Ammonium Salt as a reference standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[]
Introduction & Scientific Context
In the rapid development of oligonucleotide therapeutics (ASOs, siRNA, mRNA), the detection of shortmer impurities (n-x) and degradation products is a critical Quality Control (QC) requirement.[]
Cytidylyl(3'–5')uridine (CpU) is a pyrimidine dinucleotide used as a benchmark reference standard.[] Its ammonium salt form improves solubility and compatibility with Ion-Pair Reversed-Phase (IP-RP) mobile phases.[]
Why Use CpU as a Reference Standard?
-
Limit of Detection (LOD) Validation: CpU represents the lower limit of molecular weight in oligonucleotide analysis. If your LC-MS system cannot resolve or detect CpU, it will fail to detect critical shortmer impurities.[]
-
Chromatographic Resolution Marker: CpU is highly hydrophilic and elutes early. It serves as a stress test for column retention and mobile phase pairing efficiency.
-
RNase Activity Monitoring: CpU is a specific substrate for RNases (e.g., RNase A). Its presence or disappearance can be used to monitor enzymatic contamination or stability.
Material Specifications & Properties
| Property | Specification |
| Chemical Name | Cytidylyl(3'–5')uridine ammonium salt |
| Abbreviation | CpU[] • NH₄⁺ |
| CAS Number | 27552-97-2 (Ammonium salt) / 3013-97-6 (Free acid) |
| Molecular Formula | C₁₈H₂₄N₅O₁₃P[] · xNH₃ |
| Molecular Weight | ~567.4 g/mol (Free acid basis: 567.4) |
| Solubility | Water (≥ 50 mg/mL) |
| UV Max | 260 nm (pH 7.[]0) |
| Storage | -20°C (Desiccated); Solution stable at -80°C |
Experimental Protocol: Preparation & Handling
A. Reagent Preparation
-
Solvent: Nuclease-Free Water (DEPC-treated or equivalent).[]
-
Vessels: Low-binding polypropylene tubes (RNase-free).[]
B. Stock Solution (1 mg/mL)
-
Equilibrate the CpU vial to room temperature before opening to prevent condensation.
-
Weigh 1.0 mg of CpU ammonium salt into a microcentrifuge tube.
-
Add 1.0 mL of Nuclease-Free Water.
-
Vortex gently for 15 seconds. Ensure complete dissolution (solution should be clear).
-
Aliquot: Split into 50 µL aliquots to avoid freeze-thaw cycles.
-
Store: -80°C.
C. Working Standard (10 µg/mL)
-
Thaw one stock aliquot on ice.
-
Dilute 10 µL of Stock Solution into 990 µL of Mobile Phase A (see below).
-
Note: Diluting in Mobile Phase A ensures peak shape integrity during injection.
-
Chromatographic Methods
Two primary methods are recommended depending on the analytical goal: IP-RP HPLC (Gold Standard for MS) and Anion Exchange (QC/Purity).[]
Method 1: Ion-Pair Reversed-Phase (IP-RP) LC-MS
Best for: Mass spectrometry confirmation and impurity profiling.[]
-
System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.[]
-
Column: Waters ACQUITY Premier Oligonucleotide C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 15 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP) in Water.[]
-
Mobile Phase B: 15 mM TEA, 400 mM HFIP in Methanol.
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temp: 60°C (Critical for oligo secondary structure denaturation).
-
Injection Vol: 5 µL.
Gradient Table:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 1 | Equilibration |
| 1.0 | 1 | Load |
| 10.0 | 30 | Elution Gradient |
| 10.1 | 95 | Wash |
| 12.0 | 95 | Wash |
| 12.1 | 1 | Re-equilibration |
| 15.0 | 1 | End |[]
MS Settings (Negative Mode):
-
Source: ESI (-)[]
-
Capillary Voltage: 2.5 kV
-
Cone Voltage: 30 V
-
Target Mass: m/z 566.1 [M-H]⁻
Method 2: Anion Exchange (AEX) HPLC
Best for: Routine purity checks without MS.[]
-
Column: Thermo DNAPac PA200 or equivalent.
-
Mobile Phase A: 25 mM Tris-HCl, pH 8.0.
-
Mobile Phase B: 25 mM Tris-HCl, pH 8.0 + 1.0 M NaClO₄.[]
-
Gradient: 0–40% B over 20 mins.
-
Detection: UV @ 260 nm.
System Suitability & Data Interpretation
When using CpU as a System Suitability Standard (SST), the following criteria must be met before running unknown samples.
Acceptance Criteria
-
Retention Time (RT): The CpU peak must elute at a consistent RT (e.g., 2.5 ± 0.1 min in IP-RP).
-
Failure:[] If RT shifts earlier, ion-pairing agent (TEA) may be degraded or evaporated.[]
-
-
Peak Symmetry (Tailing Factor): 0.9 <
< 1.3.-
Failure:[] Tailing indicates column contamination or "priming" issues with the metal surfaces (use bio-inert hardware).
-
-
Mass Accuracy: Observed m/z must be within 10 ppm of theoretical (566.0929 Da).
Workflow Visualization
Caption: Workflow for utilizing CpU as a System Suitability Standard in LC-MS analysis.
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| No Peak Detected | Sample degraded by RNase. | Use fresh Nuclease-Free water; clean pipettes with RNaseZap™.[] |
| Early Elution | Insufficient Ion Pairing. | Remake Mobile Phase A with fresh TEA and HFIP (HFIP is volatile). |
| Peak Tailing | Metal interaction. | Passivate system with phosphoric acid or use Bio-Inert/PEEK flow paths. |
| Extra Peaks | Hydrolysis (C to U deamination). | Check for "UpU" impurity (m/z 567). Store samples at -80°C. |
References
-
Sigma-Aldrich. Cytidylyl(3′→5′)uridine ammonium salt Product Specification. Retrieved from []
-
Gilar, M., et al. (2002). "Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: Retention prediction." Journal of Chromatography A, 958(1-2), 167-182.[]
- Thermo Fisher Scientific.Oligonucleotide Analysis by Ion-Pair Reversed-Phase LC-MS.
-
Santa Cruz Biotechnology. Cytidylyl(3'-5')uridine ammonium salt Data Sheet. Retrieved from []
-
Waters Corporation. Analysis of Oligonucleotide Impurities on the BioAccord System. Application Note. Retrieved from []
Sources
Application Note: Crystallization Techniques for Cytidyl-3'-5'-Uridine (CpU) Complexes
Abstract
The dinucleoside monophosphate Cytidyl-3'-5'-uridine (CpU) serves as a fundamental model system for understanding RNA double-helical geometry and drug-nucleic acid interactions. While native CpU provides insight into RNA hydration and backbone conformation, CpU complexes (specifically with intercalators like ethidium bromide, 9-aminoacridine, and proflavine) are critical for drug development. They reveal the atomic-level mechanics of frameshift mutagenesis and intercalation.
This guide details the methodology for crystallizing CpU complexes, moving beyond generic nucleic acid screens to focus on the specific stoichiometry, solubility, and phase behavior required for these small, highly soluble RNA fragments.
Part 1: Chemical & Physical Properties[1]
Before attempting crystallization, the physicochemical behavior of the CpU dinucleotide must be understood. Unlike long oligonucleotides, CpU does not spontaneously form stable helices in solution at room temperature; the lattice energy of the crystal is required to stabilize the helical or intercalated structure.
Solubility and Stability Profile
| Property | Specification | Experimental Implication |
| Molecular Weight | ~569.4 g/mol (Free Acid) | High solubility (>100 mg/mL) in water; requires aggressive precipitants. |
| pKa Values | Cytosine N3 (~4.2), Uracil N3 (~9.2) | Critical: Buffer pH must be maintained between 5.5 and 7.0 to ensure neutral base pairing (Watson-Crick). |
| Conformation | Flexible (C3'-endo vs C2'-endo) | Rigidification requires lattice contacts or intercalators. |
| Hygroscopicity | High | Lyophilized powder absorbs water rapidly; weigh in controlled humidity or dissolve immediately. |
The "Mini-Helix" Concept
In the presence of planar heteroaromatic dyes (intercalators), two CpU molecules form a mini-double helix with the drug sandwiched between the base pairs (or stacked on top). This 2:1 or 2:2 stoichiometry is the target for crystallization.
Part 2: Experimental Workflow & Logic
The following diagram outlines the critical path from lyophilized powder to diffraction-quality crystals.
Figure 1: End-to-End Workflow for CpU Complex Crystallization. Note the separate preparation of ligand and RNA to prevent premature precipitation before stoichiometric equilibration.
Part 3: Detailed Protocols
Protocol A: Preparation of the CpU-Drug Complex
Target: To create a stable, soluble complex prior to crystallization setup. Reference: Adapted from Tsai et al. (1975) and Sakore et al. (1977).
Reagents:
-
CpU (Ammonium or Sodium salt, HPLC pure).
-
Intercalator (e.g., Ethidium Bromide, 9-Aminoacridine).
-
Buffer: 10 mM Sodium Cacodylate (pH 6.0).
-
Additive: 5 mM Magnesium Chloride (
).
Step-by-Step:
-
CpU Stock: Dissolve CpU to a concentration of 10 mM in the Cacodylate buffer.
-
Ligand Stock: Dissolve the drug to 10 mM in water. Note: Many intercalators are light-sensitive; work in low light.
-
Stoichiometric Mixing:
-
For Intercalation (Sandwich) Models : Mix CpU and Drug in a 2:1 molar ratio (2 RNA : 1 Drug).
-
For Stacking/Lattice Models : Mix in a 1:1 molar ratio .
-
Procedure: Add the drug solution dropwise to the CpU solution with gentle vortexing.
-
-
Equilibration: Incubate the mixture at 4°C for 1 hour.
-
Validation: Measure the UV-Vis spectrum. A bathochromic shift (red shift) in the drug's absorption peak indicates successful binding to the RNA bases.
Protocol B: Vapor Diffusion Crystallization
Method: Hanging Drop Vapor Diffusion.[1][2][3] Rationale: MPD (2-Methyl-2,4-pentanediol) is the preferred precipitant for small nucleic acids because it acts as both a dehydrating agent and a cryoprotectant, and it mimics the hydrophobic environment required to stabilize the drug stacking.
Matrix Setup (24-Well Plate):
| Variable | Range/Condition |
| Precipitant | 5% to 40% (v/v) MPD |
| Buffer pH | 5.5, 6.0, 6.5, 7.0 (Na-Cacodylate or Na-Citrate) |
| Divalent Cation | 5 mM - 50 mM |
| Polyamines | 0.5 mM - 2 mM Spermine (Critical for backbone charge neutralization) |
Procedure:
-
Reservoir: Fill wells with 500 µL of the screening solution (e.g., 10% MPD, 40 mM Na-Cacodylate pH 6.0, 10 mM
, 1 mM Spermine). -
Drop Setup: On a siliconized cover slip, mix:
-
2 µL of Complex Solution (from Protocol A).
-
2 µL of Reservoir Solution .
-
-
Sealing: Invert the cover slip over the well and seal with vacuum grease.
-
Incubation: Store at 4°C . Small nucleic acid complexes often crystallize slower at room temperature due to high solubility.
-
Observation: Check for birefringence under polarized light after 3 days. Crystals often appear as colored plates (red/orange for Ethidium, yellow for 9-Aminoacridine).
Part 4: Mechanistic Logic & Troubleshooting
The Role of Cations and Polyamines
Nucleic acids are polyanions. Without charge neutralization, the repulsive forces between phosphate backbones prevent lattice formation.
- : Stabilizes the specific geometry of the phosphate backbone.
-
Spermine (
charge) : Acts as a "molecular glue," bridging the major groove of the RNA mini-helix. Failure to include spermine is the #1 cause of failure in CpU crystallization.
Intercalation Geometry Diagram
Understanding the target structure helps in interpreting electron density maps.
Figure 2: Schematic of the Intercalation Sandwich. The drug extends the helix length to ~10.2Å, altering the sugar pucker to C3'-endo.
Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| Heavy Precipitate | Protein/Drug crashed out immediately. | Reduce |
| Phase Separation | Oil droplets formed. | Common with MPD.[2] Reduce MPD by 5% steps; try Isopropanol as alternative. |
| Clear Drop | Undersaturated. | Increase CpU concentration to 20 mM; allow evaporation (crack the seal slightly). |
| Spherulites | Nucleation too fast. | Add 3% Glycerol to the drop; reduce temperature to 4°C. |
Part 5: Data Collection & Cryo-Protection
-
Cryo-Protection: If crystallized in >25% MPD, the mother liquor is self-cryoprotecting. If lower, slowly increase MPD concentration to 30% using a sliding soak method to avoid osmotic shock.
-
Mounting: Use nylon loops. CpU crystals are often thin plates; mount carefully to avoid bending the lattice.
-
Resolution: Expect diffraction to 0.8Å - 1.5Å. These small molecules diffract to atomic resolution, allowing direct visualization of hydration waters and ion binding sites.
References
-
Seeman, N. C., et al. (1976). RNA double-helical fragments at atomic resolution: I. The crystal and molecular structure of sodium adenylyl-3',5'-uridine hexahydrate. Journal of Molecular Biology.[4]
-
Tsai, C. C., Jain, S. C., & Sobell, H. M. (1975). X-ray crystallographic visualization of drug-nucleic acid intercalative binding: structure of an ethidium-dinucleoside monophosphate crystalline complex, ethidium: 5-iodouridylyl(3'-5')adenosine. Proceedings of the National Academy of Sciences.[5][6]
-
Sakore, T. D., et al. (1977). Visualization of drug-nucleic acid interactions at atomic resolution: II. Structure of an ethidium/dinucleoside monophosphate crystalline complex, ethidium: cytidylyl(3'-5') guanosine. Journal of Molecular Biology.[4]
-
Hampton Research. Nucleic Acid Mini Screen - Application Guide.
-
Sobell, H. M., et al. (1977). Visualization of drug-nucleic acid interactions at atomic resolution: III. Unifying structural concepts in understanding drug-DNA interactions. Journal of Molecular Biology.[4]
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- 2. hamptonresearch.com [hamptonresearch.com]
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- 4. Binding of ethidium bromide causes dissociation of the nucleosome core particle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of ethidium bromide causes dissociation of the nucleosome core particle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonintercalative binding of ethidium bromide to nucleic acids: crystal structure of an ethidium--tRNA molecular complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating HPLC Peak Tailing for CpU Ammonium Salt: A Technical Support Guide
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. As a Senior Application Scientist, I understand that achieving optimal peak symmetry is paramount for accurate quantification and robust analytical methods. This guide is designed to provide you, our fellow researchers and drug development professionals, with a structured and scientifically-grounded approach to diagnosing and resolving peak tailing, specifically for challenging analytes like CpU ammonium salt.
Frequently Asked Questions (FAQs)
Before delving into a comprehensive troubleshooting workflow, let's address some of the most common initial questions regarding peak tailing with ammonium salt compounds.
Q1: What is peak tailing in HPLC?
In an ideal HPLC separation, the resulting chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common peak shape distortion where the latter half of the peak is broader than the front half.[1][2] This asymmetry is often quantified by the tailing factor (T) or asymmetry factor (As), where a value greater than 1 indicates tailing.[3][4]
Q2: Why is my CpU ammonium salt producing tailing peaks?
CpU ammonium salt, being a basic compound, is particularly susceptible to peak tailing in reversed-phase HPLC.[3][5] The primary reason is often secondary interactions between the positively charged analyte and residual, negatively charged silanol groups on the surface of the silica-based stationary phase.[1][3][6][7] These interactions create an additional, undesirable retention mechanism that leads to the delayed elution of a portion of the analyte molecules, resulting in a "tail."[1][3]
Q3: Can peak tailing affect the accuracy of my results?
In-Depth Troubleshooting Guide
When encountering peak tailing with CpU ammonium salt, a systematic approach is key. We will explore potential issues stemming from the mobile phase, the stationary phase (column), the HPLC hardware, and the sample itself.
Mobile Phase Optimization: The First Line of Defense
The mobile phase composition is a powerful tool for controlling peak shape. For basic compounds like CpU ammonium salt, pH and buffer selection are critical.
The ionization state of both your analyte and the stationary phase silanol groups is dictated by the mobile phase pH.[8][9][10]
-
The Problem: At mid-range pH values (typically > 3), residual silanol groups on the silica packing are deprotonated and carry a negative charge (-SiO⁻).[5][11] Your basic CpU ammonium salt will be protonated and positively charged. This electrostatic attraction leads to the undesirable secondary interactions causing peak tailing.[3][7]
-
The Solution: Operate at a Low pH. By lowering the mobile phase pH (ideally to ≤ 3), you can suppress the ionization of the silanol groups, effectively neutralizing them.[1][3] This minimizes the secondary ionic interactions and promotes a more uniform hydrophobic retention mechanism, leading to improved peak symmetry.[3] It's important to operate at a pH at least 2 units away from your analyte's pKa to ensure it remains in a single ionic state.[9][12]
A stable pH throughout the chromatographic run is essential for reproducible results.[13]
-
The Problem: An unbuffered or inadequately buffered mobile phase can lead to pH shifts within the column, causing inconsistent ionization and, consequently, peak shape distortion.[9][14] Insufficient buffer concentration may not effectively mask the residual silanol activity.[11]
-
The Solution: Choose an Appropriate Buffer and Concentration. Buffers are most effective within ±1 pH unit of their pKa.[13] For low pH applications, phosphate or formate buffers are common choices.[15][16] An optimal buffer concentration is typically between 10-50 mM.[13] A higher buffer concentration can sometimes help to further reduce silanol interactions.[17] When using mass spectrometry (MS) detection, volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile buffers like phosphate.[13][15]
| Parameter | Recommendation for CpU Ammonium Salt | Rationale |
| Mobile Phase pH | ≤ 3.0 | Suppresses ionization of residual silanol groups, minimizing secondary interactions.[1][3] |
| Buffer Type | Phosphate (for UV detection), Ammonium Formate/Acetate (for MS detection) | Maintains a stable pH and minimizes silanol interactions. Volatile buffers are necessary for MS compatibility.[13][15] |
| Buffer Concentration | 10-50 mM | Ensures adequate buffering capacity to maintain a stable pH and mask silanol activity.[13] |
Stationary Phase (Column) Selection: Choosing the Right Tool
If mobile phase optimization doesn't completely resolve the issue, the HPLC column itself is the next area to scrutinize.
Modern HPLC columns offer various chemistries designed to minimize the negative effects of residual silanols.
-
The Problem: Older, Type A silica columns have a higher concentration of acidic silanol groups and trace metal impurities, making them more prone to causing peak tailing with basic compounds.[1]
-
The Solution: Utilize a High-Purity, End-Capped, or Base-Deactivated Column.
-
High-Purity Silica (Type B): Modern columns are typically packed with high-purity silica, which has a lower concentration of acidic silanols and metal contaminants, leading to significantly improved peak shapes for basic analytes.[1][7]
-
End-Capping: This is a process where the residual silanol groups are chemically bonded with a small, less polar group (like trimethylsilane) to block them from interacting with analytes.[3][6][18] While not 100% effective due to steric hindrance, it significantly reduces peak tailing.[3]
-
Base-Deactivated Columns: These columns are specifically designed for the analysis of basic compounds and have undergone extensive treatment to minimize silanol activity.[7][19]
-
Alternative Chemistries: For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) can be a viable alternative to reversed-phase, often providing better retention and peak shape.[20][21] Some mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also be beneficial.[22]
-
Physical issues with the column can also manifest as peak tailing.
-
The Problem: A void at the column inlet, a partially blocked frit, or degradation of the packed bed can disrupt the flow path of the analyte, leading to band broadening and peak tailing.[3][19][23]
-
The Solution: Inspect and Maintain Your Column.
-
If a void is suspected, you can try reversing and flushing the column (if the manufacturer's instructions permit).[3]
-
Regularly using in-line filters and guard columns can protect the analytical column from particulate matter and strongly retained sample components, extending its lifetime and maintaining performance.[7][24]
-
If the column is old or has been subjected to harsh conditions (e.g., extreme pH), it may be irreversibly damaged and require replacement.[4][17]
-
HPLC System and Hardware Considerations
Sometimes, the source of peak tailing lies outside the column in the HPLC system itself. This is often referred to as "extra-column volume" or "extra-column band broadening."
-
The Problem: Excessive volume from long or wide-bore connecting tubing, a large detector flow cell, or poorly made fittings can cause the analyte band to spread before it even reaches the detector, resulting in broader and potentially tailing peaks.[5][25]
-
The Solution: Minimize Extra-Column Volume.
A simple way to diagnose if the problem is chemical (analyte-column interaction) or physical (system/column hardware) is to inject a neutral, non-basic compound. If the neutral compound exhibits a symmetrical peak while your CpU ammonium salt continues to tail, the issue is likely chemical in nature.[19] If both the neutral compound and your analyte show tailing, a physical problem with the system or column is more probable.[19]
Sample Preparation and Injection
The way your sample is prepared and introduced into the system can also impact peak shape.
-
The Problem:
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[27][28]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.[17]
-
Sample Matrix Effects: Contaminants in the sample matrix can interfere with the chromatography, potentially causing peak tailing.[2]
-
-
The Solution:
-
Reduce Injection Volume or Concentration: Try injecting a smaller volume or diluting your sample to see if the peak shape improves.[12][28]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility issues, use the weakest solvent possible that will still dissolve your sample.[25]
-
Implement Sample Clean-up: For complex matrices, a sample clean-up step, such as Solid-Phase Extraction (SPE), can remove interfering components and improve peak shape.[3][5]
-
Troubleshooting Workflow Diagram
To assist in your diagnostic process, the following flowchart outlines a logical sequence of steps to identify and resolve peak tailing for CpU ammonium salt.
Caption: A workflow for troubleshooting HPLC peak tailing.
By systematically working through these potential causes, you can effectively diagnose and resolve peak tailing issues for CpU ammonium salt and other basic compounds, leading to more accurate, reliable, and robust HPLC data.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]
-
Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. Retrieved from [Link]
-
Veeprho Pharmaceuticals. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Retrieved from [Link]
-
ACE HPLC. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. Retrieved from [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
-
Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
-
SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]
-
Unknown. (n.d.). Mechanisms of retention in HPLC Part 2. Retrieved from [Link]
-
Unknown. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
McCalley, D. V. (2004, June 4). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. PubMed. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ResearchGate. (2023, March 9). How to fix peak shape in hplc? Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography. Retrieved from [Link]
-
Cytiva. (2024, September 2). How to fix asymmetrical chromatography peaks? Retrieved from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Unknown. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
Unknown. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
Unknown. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Shodex HPLC Columns. (n.d.). Chapter 3: Separation Modes and their Mechanisms (1). Retrieved from [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Chromatography Forum. (2006, November 12). Peak tailing for quaternary ammonium compound on C18 column. Retrieved from [Link]
-
American Laboratory. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
FOLIA. (n.d.). Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mas. Retrieved from [Link]
-
PubMed. (2007, March 15). Determination of selected quaternary ammonium compounds by liquid chromatography with mass spectrometry. Part II. Application to sediment and sludge samples in Austria. Retrieved from [Link]
-
Semantic Scholar. (1997, April 1). Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection. Retrieved from [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographytoday.com [chromatographytoday.com]
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- 4. waters.com [waters.com]
- 5. chromtech.com [chromtech.com]
- 6. acdlabs.com [acdlabs.com]
- 7. hplc.eu [hplc.eu]
- 8. veeprho.com [veeprho.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. moravek.com [moravek.com]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
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- 14. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 15. veeprho.com [veeprho.com]
- 16. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 18. LC Technical Tip [discover.phenomenex.com]
- 19. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 20. HPLC Column Selection Guide [scioninstruments.com]
- 21. Peak tailing for quaternary ammonium compound on C18 column - Chromatography Forum [chromforum.org]
- 22. labtech.tn [labtech.tn]
- 23. agilent.com [agilent.com]
- 24. lcms.cz [lcms.cz]
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- 27. chromatographyonline.com [chromatographyonline.com]
- 28. youtube.com [youtube.com]
Technical Support Center: Optimizing pH for Cytidyl-3'-5'-uridine (CpU) Ammonium Salt
Executive Summary
Cytidyl-3'-5'-uridine (CpU) is a dinucleoside monophosphate used frequently as a model substrate in RNase kinetic studies and pharmaceutical development. As an ammonium salt , its solubility and stability are governed by a delicate balance between the protonation states of the nucleobases (Cytosine, Uracil) and the phosphodiester backbone.
The Critical Trade-Off:
-
Maximum Stability: Occurs at pH 4.0–5.0 (minimizes phosphodiester hydrolysis).[1]
-
Maximum Solubility: Occurs at pH > 6.0 (ensures full ionization of the phosphate group and deprotonation of the cytosine moiety).
Recommendation: For optimal dissolution without compromising integrity, target pH 6.0–7.0 using volatile buffers (e.g., Ammonium Acetate) or dilute Ammonium Hydroxide (
Module 1: The Solubility Landscape (Mechanistic Insight)
To troubleshoot solubility, one must understand the charge distribution of CpU at different pH levels. The molecule contains three ionizable sites relevant to dissolution:
-
Phosphate Group:
, . -
Cytosine Base (
): (Protonated below this pH). -
Uracil Base (
): (Deprotonated above this pH).
Charge State & Solubility Table
| pH Range | Cytosine State | Phosphate State | Net Charge | Solubility Status | Stability Risk |
| < 4.0 | Protonated (+) | Mono-anion (-) | ~0 (Zwitterion) | Poor (Aggregation risk) | Low (Acid stable) |
| 4.0 – 5.5 | Mixed (+/0) | Mixed (-/2-) | -0.5 to -1.0 | Moderate | Optimal |
| 6.0 – 7.5 | Neutral (0) | Di-anion (2-) | -1.0 to -2.0 | Excellent | Good (Store frozen) |
| > 8.5 | Neutral (0) | Di-anion (2-) | > -2.0 | High | Critical (Alkaline Hydrolysis) |
Module 2: Standard Operating Procedure (SOP)
Protocol: Dissolution of CpU Ammonium Salt
Objective: Dissolve lyophilized CpU ammonium salt to a concentration of 10–50 mM while maintaining the ammonium counterion system.
Materials:
-
Nuclease-free water (DEPC-treated or equivalent).
-
Dilute Ammonium Hydroxide (
). -
Dilute Acetic Acid (
). -
Calibrated pH micro-electrode.
Workflow:
-
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (CpU salts are hygroscopic).
-
Initial Addition: Add nuclease-free water to achieve 90% of the target volume.
-
Agitation: Vortex gently for 30 seconds.
-
Observation: If the solution is clear, proceed to step 5.
-
Observation: If cloudy or particulates remain, proceed to step 4.
-
-
pH Adjustment (The "Drop-wise" Method):
-
Check pH.[2] It is likely slightly acidic (pH 4–5) due to residual protons or dissolved
. -
Add
in 1 L increments while stirring. -
Target pH: 6.5.
-
Warning: Do not exceed pH 7.5 to prevent hydrolysis.
-
-
Final Volume: Adjust to the final volume with water.
-
Filtration: Filter through a 0.22
m PES membrane (low protein binding) to remove trace insoluble fibers. -
Storage: Aliquot immediately and store at -80°C.
Workflow Visualization
Figure 1: Decision tree for the dissolution of CpU ammonium salt, prioritizing pH adjustment over heating.
Module 3: Troubleshooting Guide (Q&A)
Q1: I added water, but the solution remains hazy. Can I heat it to 50°C to help dissolution? A: Avoid heating. While heat increases solubility, RNA dinucleotides are susceptible to thermal degradation, especially if the pH is not perfectly neutral.
-
Corrective Action: Check the pH.[1][3][4][5][6] If the solution is hazy, the pH is likely near the isoelectric point or too acidic (protonating the Cytosine). Adjusting the pH to 6.5–7.0 with ammonium hydroxide usually clears the solution instantly without heat.
Q2: Why should I use Ammonium Hydroxide (
-
Mass Spectrometry (LC-MS): You must use
. Introducing Sodium ( ) creates non-volatile adducts that suppress ionization and dirty the ion source. -
Standard UV/HPLC: NaOH is acceptable, but it converts your "Ammonium Salt" into a "Sodium Salt."
Q3: My CpU degraded after 24 hours at Room Temperature. Why? A: RNA phosphodiester bonds are liable to alkaline hydrolysis (2'-OH nucleophilic attack on the phosphate).
-
Diagnosis: Did you adjust the pH > 8.0? Or was the water contaminated with RNases?
-
Prevention: Keep pH < 7.[4]5. Use DEPC-treated water. Always keep samples on ice during use.
Q4: Can I use Phosphate Buffered Saline (PBS) to dissolve it?
A: Yes, but with caveats. PBS (pH 7.4) provides good solubility. However, the high salt concentration (
Module 4: Stability Logic Pathway
Understanding the chemical degradation pathways is vital for experimental design.
Figure 2: Stability profile of RNA dinucleotides across the pH spectrum.
References
-
Blackburn, G. M., & Gait, M. J. (1996).[7] Nucleic Acids in Chemistry and Biology. Oxford University Press.[7] (Authoritative text on phosphodiester bond stability and pKa values of nucleosides).
-
Oivanen, M., et al. (1998). Kinetics and mechanisms for the cleavage and isomerization of the phosphodiester bonds of RNA by Brønsted acids and bases. Chemical Reviews, 98(3), 961–990. Link
-
Sigma-Aldrich. (2024).[7][8] Product Information: Cytidylyl(3'→5')uridine ammonium salt.[9][10] (General handling of nucleotide ammonium salts). Link
-
Dawson, R. M. C., et al. (1986). Data for Biochemical Research. Oxford Science Publications.[11] (Source for specific pKa values of Cytidine and Uridine phosphates).
-
Waters Corporation. (2024). Optimization of Ammonium Salts in LC-MS. Technical Note. Link
Sources
- 1. Primordial soup or vinaigrette: did the RNA world evolve at acidic pH? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. biology.stackexchange.com [biology.stackexchange.com]
- 4. genelink.com [genelink.com]
- 5. support.waters.com [support.waters.com]
- 6. Extraction of Nucleotides from Dietary Supplements by Newly Synthesized Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cytidylyl(3′ 5′)uridine ammonium salt | CAS 27552-97-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. Uridylyl-3'-5'-cytidine ammonium salt | CymitQuimica [cymitquimica.com]
- 11. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
temperature sensitivity of Cytidyl-3'-5'-uridine during experiments
This guide serves as a technical resource for researchers utilizing Cytidyl-3'-5'-uridine (CpU) , a dinucleotide often employed as a minimal RNA primer in viral polymerase assays (e.g., Influenza A) and mechanistic studies of RNA stability.
Unlike standard reagents, CpU occupies a fragile chemical niche; it lacks the stabilizing secondary structure of longer RNA oligomers, making its phosphodiester bond highly susceptible to temperature-dependent hydrolysis.
Part 1: Critical Stability Parameters
The Thermal Degradation Mechanism
The primary instability of CpU arises from the 2'-hydroxyl group on the cytidine ribose ring. At elevated temperatures (>25°C) or alkaline pH (>7.5), this hydroxyl group becomes nucleophilic, attacking the adjacent 3'-5' phosphodiester bond.
-
The Reaction: Intramolecular transesterification.
-
Intermediate: Cytidine-2',3'-cyclic phosphate.
-
End Products: Cytidine and Uridine-5'-monophosphate (or mixture of 2'/3' isomers depending on further hydrolysis).
-
Kinetic Reality: While DNA is stable for years at room temperature, RNA dinucleotides like CpU can show measurable degradation within hours at 37°C if the pH is not strictly controlled (pH 4–5 is optimal for stability; pH >8.0 accelerates cleavage logarithmically).
Solubility vs. Stability Trade-offs
| Parameter | Data / Limit | Technical Insight |
| Solubility (Water) | ~50 mg/mL | Highly soluble, but water pH varies. Unbuffered water absorbs CO₂, becoming acidic (pH ~5.5), which actually stabilizes CpU. |
| Solubility (Buffer) | High in TE/HEPES | Risk: Buffers at pH 8.0 (common for enzymatic assays) accelerate hydrolysis. |
| Storage Temp | -80°C (Preferred) | Glass transition temperature of water prevents hydrolysis. |
| Working Temp | 4°C (Ice) | Essential. Half-life decreases 10-fold between 4°C and 37°C. |
Part 2: Troubleshooting Guide
Scenario 1: "My viral polymerase assay (e.g., Influenza RdRp) shows no initiation."
Root Cause Analysis:
-
Intrinsic Priming Efficiency: In Influenza A models, CpU is historically documented as a poor primer for initiation at the 3' termini of vRNA compared to ApG [1]. It is often "virtually inactive" at positions 3-4 unless specific template conditions are met.
-
Thermal Degradation: If the CpU stock was left at Room Temperature (RT) for >2 hours, significant hydrolysis may have occurred, leaving you with free Cytidine (which inhibits some polymerases) and UMP.
Corrective Action:
-
Validate Integrity: Run a control HPLC (see Protocol A).
-
Switch Primer: If the experimental design permits, use ApG (Adenylyl-3'-5'-guanosine) as a positive control for initiation efficiency.
-
Temperature Shift: Perform the initiation step at 30°C rather than 37°C. Many viral polymerases retain activity at 30°C, while CpU hydrolysis rates drop significantly.
Scenario 2: "I see 'ghost' peaks in my LC-MS or HPLC traces."
Root Cause: Breakdown products.
-
Peak A (Early Elution): Cytidine (Nucleoside).
-
Peak B (Late Elution): Uridine-5'-monophosphate (Nucleotide).
-
Peak C (Trace): Cyclic Cytidine phosphate (Intermediate).
Corrective Action:
-
Buffer Check: Ensure your running buffer is pH 6.0–7.0 . Avoid pH >8.0 in the LC mobile phase if possible, or keep column temperature at 20°C, not 40°C.
Part 3: Experimental Protocols
Protocol A: Rapid Quality Control (HPLC)
Use this to validate CpU integrity before critical assays.
-
Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 50 mM Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0–10% B over 15 minutes (CpU is polar; it elutes early).
-
Detection: UV at 260 nm.
-
Acceptance Criteria: Main peak >95% area. Any shoulder peaks indicate hydrolysis.
Protocol B: Optimal Handling for Enzymatic Assays
-
Thawing: Thaw CpU stocks (10–100 mM) strictly on wet ice . Do not hand-warm.
-
Aliquotting: Never re-freeze a working aliquot more than twice. Store single-use aliquots at -80°C.
-
Reaction Setup: Add CpU last to the master mix, immediately before initiating the reaction.
-
Buffer Choice: If the enzyme allows, use a buffer with pH ≤ 7.5 (e.g., PIPES or HEPES pH 7.4) rather than Tris pH 8.0.
Part 4: Visualizations
Figure 1: Temperature-Dependent Degradation Pathway
This diagram illustrates the mechanistic failure point of CpU at elevated temperatures.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow when experimental results are inconsistent.
References
-
Honda, A., Mizumoto, K., & Ishihama, A. (1986).[1] RNA polymerase of influenza virus.[1][2] Dinucleotide-primed initiation of transcription at specific positions on viral RNA.[1] Journal of Biological Chemistry, 261(13), 5987-5991.[1]
-
Oivanen, M., et al. (1998). Kinetics and Mechanisms for the Cleavage and Isomerization of the Phosphodiester Bonds of RNA by Bronsted Acids and Bases. Chemical Reviews, 98(3), 961–990.
-
Kaukinen, U., et al. (2002). The reactivity of phosphodiester bonds within linear single-stranded oligoribonucleotides is strongly dependent on the base sequence. Nucleic Acids Research, 30(2), 468–474.
Sources
- 1. RNA polymerase of influenza virus. Dinucleotide-primed initiation of transcription at specific positions on viral RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temperature sensitive influenza A virus genome replication results from low thermal stability of polymerase-cRNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Baseline Noise in CpU Ammonium Salt UV Analysis
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals who utilize CpU (Capillary Electrophoresis or Chromatography Processing Unit) with UV detection and ammonium salt-based mobile phases. Our goal is to provide you with expert, field-proven insights to diagnose, troubleshoot, and minimize baseline noise, ensuring the integrity and sensitivity of your analytical data.
This document is structured to provide rapid answers through FAQs and in-depth solutions via detailed troubleshooting guides. We will explore the causality behind baseline anomalies and provide self-validating protocols to restore optimal performance.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding baseline noise in HPLC-UV systems using ammonium salt buffers.
Q1: Why is my baseline noisy specifically when using ammonium acetate or ammonium formate buffers?
Ammonium salts like acetate and formate, while excellent for LC-MS compatibility due to their volatility, exhibit UV absorbance, particularly at lower wavelengths (<240 nm).[1][2][3] This inherent absorbance can contribute to baseline noise. The noise is often exacerbated during gradient elution if the concentration of the salt is not consistent across the mobile phase composition, leading to a shifting baseline as the gradient progresses.[2][4][5]
Q2: What is the most common cause of sudden, irregular baseline noise?
The most frequent culprits for sudden, erratic noise are air bubbles in the system or a contaminated flow cell.[4][6][7][8] Air can get trapped in the pump, detector flow cell, or fittings, causing sharp spikes in the baseline.[7][8] Contamination, either from the mobile phase, sample, or system itself, can also lead to an unstable baseline.[4][6]
Q3: Can my mobile phase preparation technique really impact baseline noise that much?
Absolutely. Improper mobile phase preparation is a leading cause of baseline issues. Key factors include:
-
Purity of Reagents: Using non-HPLC grade salts, acids, or solvents introduces impurities that absorb UV light and create noise.[7][9][10]
-
Freshness: Ammonium salt buffers, especially near neutral pH, can support microbial growth over time. It is best practice to prepare these solutions fresh daily or at least every two days.[4][11][12]
-
Degassing: Insufficiently degassed mobile phases can release bubbles as the solvent moves from the high-pressure column to the lower-pressure detector, causing significant noise.[7][8][11]
Q4: My baseline drifts steadily upwards during a gradient run. What should I check first?
Upward baseline drift during a gradient is typically caused by an imbalance in the UV absorbance of your mobile phases (A and B).[2][6] If your aqueous mobile phase (A) contains the ammonium salt but your organic mobile phase (B) does not, the baseline will rise as the concentration of A decreases. The first step is to ensure both mobile phases have a balanced UV absorbance profile.[4]
Q5: How long should I equilibrate my column when using ammonium salt buffers?
Insufficient equilibration is a primary cause of retention time shifts and an unstable baseline.[13][14][15] A general rule is to equilibrate with a minimum of 10-20 column volumes of the initial mobile phase composition.[15][16] For a new column or after a solvent changeover, an even longer flush of 60-80 column volumes may be necessary to achieve a stable baseline.[16] A stable backpressure and a flat baseline on the detector are the best indicators of a fully equilibrated column.[14][17]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Periodic (Cyclic) Noise
Periodic or cyclic noise often manifests as a regular, repeating wave in the baseline and is almost always linked to the mechanical operation of the HPLC pump.
Q: My baseline has a very regular, wave-like pattern. What is causing this?
This symptom points directly to the HPLC pump's delivery system. The rhythmic pattern corresponds to the piston strokes of the pump, indicating an issue with delivering a consistent mobile phase composition or flow rate.
Troubleshooting Protocol:
-
Check for Leaks: Carefully inspect all fittings from the pump to the detector. A leak can cause pressure fluctuations that manifest as cyclic noise.
-
Inspect Pump Check Valves: Faulty or dirty check valves are a primary cause of pulsation.[8][11] A sticky check valve can cause inconsistent flow from one of the pump heads, leading to poor mixing and baseline waves.
-
Action: Follow the manufacturer's instructions to sonicate the check valves in isopropanol or replace them if necessary. Ceramic check valves are often reported to reduce noise.[11]
-
-
Ensure Proper Mobile Phase Mixing: If you are blending solvents online (e.g., a quaternary pump), inadequate mixing can cause this issue, especially when mobile phase components have different UV absorbances.[4][18]
-
Degas Mobile Phase Thoroughly: While less common for cyclic noise than random spikes, dissolved gas can still affect pump performance and contribute to pulsation.
-
Action: Use an inline degasser, helium sparging, or sonication to ensure all solvents are properly degassed.[7]
-
This diagram outlines the logical steps for diagnosing issues related to the HPLC pump.
Caption: A step-by-step workflow for troubleshooting periodic baseline noise.
Guide 2: Tackling Baseline Drift in Gradient Elution
Baseline drift is a gradual, often sloped, change in the baseline during a run. In gradient analysis with UV-absorbing ammonium salts, this is a common challenge.
Q: How can I eliminate baseline drift when running a gradient with ammonium acetate?
This drift occurs because the UV absorbance of the mobile phase is changing as the proportion of your aqueous (A) and organic (B) solvents changes.
Causality: Ammonium acetate absorbs UV light. If it's only in your aqueous mobile phase (A), the baseline absorbance will decrease as the percentage of your organic mobile phase (B) increases, causing a downward drift.
Protocol for Baseline Stabilization:
-
Balance Mobile Phase Absorbance: The most effective solution is to add the UV-absorbing component (the ammonium salt) to both mobile phase A and mobile phase B at the same concentration.[4]
-
Step 1: Prepare your aqueous mobile phase (e.g., 10 mM ammonium acetate in water).
-
Step 2: Prepare your organic mobile phase by dissolving the same concentration of ammonium salt in the same aqueous/organic ratio as your final gradient conditions (e.g., 10 mM ammonium acetate in 90:10 acetonitrile/water). Note: Buffer salts are less soluble in high organic content, so ensure the salt is fully dissolved. Precipitation can cause major system damage.[20]
-
-
Consider pH Modifiers: If you are also using an acid like formic acid or acetic acid, it should also be present in both mobile phases to maintain a consistent pH and UV background.[20][21] Be aware that the UV spectrum of some additives, like TFA, can differ between aqueous and organic solutions, sometimes requiring a slightly lower concentration in the organic phase to achieve a perfect match.[4]
-
Run a Blank Gradient: Before running samples, run a gradient with your balanced mobile phases without an injection. This will reveal any remaining drift from the system itself and helps to fully equilibrate the column to the gradient conditions.[11][14]
-
Ensure Proper Column Equilibration: After each gradient run, the column must be fully re-equilibrated to the initial conditions. A rule of thumb is to use 10 column volumes of the starting mobile phase composition.[15] Insufficient re-equilibration will cause a drifting baseline on the subsequent run.[13][15]
This diagram illustrates how mobile phase composition affects the UV baseline in gradient chromatography.
Caption: Balancing UV-absorbing additives in both mobile phases is key to a stable gradient baseline.
Guide 3: General System Health and Contamination Control
A noisy baseline can often be a symptom of broader system health issues. Regular maintenance and careful practices are crucial.
Q: I've tried fixing my mobile phase, but the baseline is still noisy and unpredictable. What else can I check?
If mobile phase issues are ruled out, the problem likely lies with system contamination, the detector itself, or the column.
Systematic Checklist:
-
Detector Lamp & Flow Cell:
-
Lamp: A deuterium lamp has a finite lifetime. An aging lamp can flicker, causing noise.[6][22] Most HPLC software allows you to check the lamp energy or intensity. If it's low, replace the lamp.
-
Flow Cell: The flow cell can become contaminated or trap air bubbles.[4][7]
-
Action: Flush the flow cell with a strong, non-buffered solvent like isopropanol or methanol. Disconnect the column first to avoid flushing contaminants onto it. If the cell is very dirty, follow the manufacturer's specific cleaning protocol.
-
-
-
Column Contamination: Strongly retained compounds from previous injections can slowly bleed off the column, causing a wandering or drifting baseline.[4][10]
-
Action: First, disconnect the column and replace it with a union to see if the baseline noise disappears. If it does, the column is the source. Follow the manufacturer's regeneration procedure to wash the column. This typically involves flushing with progressively stronger organic solvents.
-
-
Mobile Phase Contamination:
-
Microbial Growth: As mentioned, always use freshly prepared buffers.[4][12] Look for any cloudiness or discoloration in your mobile phase reservoirs.
-
Solvent Purity: Always use HPLC-grade or MS-grade solvents and high-purity salts.[9][17] Lower-grade reagents are a common source of UV-absorbing impurities.
-
-
Temperature Fluctuations: UV detectors can be sensitive to changes in ambient temperature.[5][19] A draft from an air vent blowing on the instrument can cause slow baseline drift.
-
Action: Ensure the HPLC is in a temperature-stable environment. If the column is heated, the mobile phase exiting it can be at a different temperature than the detector cell, causing refractive index effects. Some systems have heat exchangers to mitigate this.[4]
-
| Symptom | Most Likely Cause(s) | Primary Recommended Action(s) | Reference(s) |
| Random Spikes | Air bubbles in system; Dirty flow cell | Degas mobile phase thoroughly; Flush detector flow cell. | [4],[7],[8] |
| Periodic Waves | Pump pulsation; Faulty check valves; Poor mixing | Clean/replace check valves; Improve solvent mixing. | [11],[18],[8] |
| Gradient Drift | Unbalanced UV absorbance of mobile phases | Add ammonium salt/acid to both mobile phases A and B. | [4],[6],[2] |
| Slow Wandering | Column contamination; Temperature fluctuations | Wash column with strong solvent; Stabilize lab temperature. | [4],[5],[10] |
| High Noise Overall | Aging detector lamp; Low detection wavelength | Check lamp energy and replace if low; Choose a higher wavelength if possible. | [18],[22] |
References
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
-
Noisy baseline with ammonium acetate gradient HPLC method. Chromatography Forum. Available at: [Link]
-
Eliminating Baseline Problems. Agilent. Available at: [Link]
-
Why Your HPLC Baseline Drifts—And How to Stop It. Labtech. Available at: [Link]
-
Shimadzu Baseline Disturbance. Shimadzu. Available at: [Link]
-
Four of the causes of abnormal liquid chromatography baselines. uHPLCs. Available at: [Link]
-
Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. Available at: [Link]
-
Troubleshooting. BASi. Available at: [Link]
-
HPLC solvents and mobile phase additives. Waters Corporation. Available at: [Link]
-
HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions. Available at: [Link]
-
Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Available at: [Link]
-
Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. LCGC International. Available at: [Link]
-
Mobile Phase Preparation Tips & Tricks. Phenomenex. Available at: [Link]
-
Off to a Fresh Start: HPLC Column Care. Agilent. Available at: [Link]
-
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee. Available at: [Link]
-
Column Equilibration in HILIC Mode. Advanced Chromatography Technologies. Available at: [Link]
-
HPLC Column Technical Guide. GL Sciences. Available at: [Link]
-
Low and High pH Stability of an Agilent Poroshell HPH C18. Agilent. Available at: [Link]
-
Uncovering Overlooked Factors Behind Abnormal Baselines. Welch Materials. Available at: [Link]
-
How to fix baseline drift?. ResearchGate. Available at: [Link]
-
HPLC Column Conditioning / Activation. Phenomenex. Available at: [Link]
-
Correlation of Analyte Retention in Organic and Inorganic Mobile Phases to aid Liquid Chromatography Method Development. AZoM. Available at: [Link]
-
Poor Equilibration in Gradient HPLC. Element Lab Solutions. Available at: [Link]
-
Baseline problems Waters UPLC. Chromatography Forum. Available at: [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Available at: [Link]
-
Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. LCGC International. Available at: [Link]
-
Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Waters Corporation. Available at: [Link]
Sources
- 1. Noisy baseline with ammonium acetate gradient HPLC method - Chromatography Forum [chromforum.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Baseline problems Waters UPLC - Chromatography Forum [chromforum.org]
- 4. agilent.com [agilent.com]
- 5. Four of the causes of abnormal liquid chromatography baselines [uhplcslab.com]
- 6. Shimadzu Baseline Disturbance [shimadzu.nl]
- 7. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 8. welch-us.com [welch-us.com]
- 9. Mobile Phase Prep: Key Tips & Tricks [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. labtech.tn [labtech.tn]
- 12. welch-us.com [welch-us.com]
- 13. agilent.com [agilent.com]
- 14. LC Technical Tip [discover.phenomenex.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. hplc.eu [hplc.eu]
- 17. glsciences.eu [glsciences.eu]
- 18. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 19. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Stabilizing Cytidyl-3'-5'-uridine (CpU)
The following technical guide is structured to function as a self-contained support center for researchers working with Cytidyl-3'-5'-uridine (CpU) . It moves beyond generic advice, applying specific RNA chemistry principles to this unique dinucleotide.
Executive Summary & Core Vulnerability
Cytidyl-3'-5'-uridine (CpU) is a minimal RNA dinucleotide often used as a primer for viral polymerases (e.g., Influenza RdRp) or in innate immunity studies. Unlike long RNA strands, CpU lacks secondary structure (hairpins) to hide its backbone.
The Critical Vulnerability: The phosphodiester bond between Cytidine and Uridine is hypersensitive to RNase A .
-
Mechanism: RNase A recognizes the Pyrimidine (Cytidine) at the 5' position. It acts as a general base to activate the 2'-hydroxyl (2'-OH) of the Cytidine ribose.
-
The Attack: This activated 2'-OH attacks the adjacent phosphorus atom, forming a 2',3'-cyclic phosphate intermediate and releasing the Uridine.
-
The Result: Your CpU primer is instantly cleaved into Cytidine-2',3'-cyclic phosphate and free Uridine, rendering it biologically useless.
Interactive Troubleshooting Guide (Q&A)
Section A: The "Sterile" Environment Failure
Q: I am using DEPC-treated water and sterile tips, but my CpU still degrades within minutes. Why? A: "Sterile" does not mean "RNase-free." RNase A is a robust, renaturable protein that survives autoclaving. If your CpU is degrading in "sterile" water, the contamination is likely coming from:
-
The pH Trap: Pure water absorbs CO2, becoming slightly acidic (pH ~5.5). While acidic pH slows hydrolysis spontaneously, it does not stop RNases. More importantly, if you use a buffer with pH > 8.0, you accelerate spontaneous alkaline hydrolysis even without enzymes.
-
Carryover: Pipettes are the #1 vector. RNase A on a pipette barrel can aerosolize into your sterile tip.
-
The Reagent Itself: Did you dissolve the CpU in a buffer containing "molecular biology grade" BSA or other carriers? These are common sources of trace RNases.
Solution: Switch to a Citrate Buffer (25 mM, pH 6.0) . This pH is optimal for RNA stability (minimizing both acid-catalyzed migration and base-catalyzed hydrolysis) and is outside the optimal catalytic pH of many RNases (typically pH 7.5).
Section B: Chemical Stabilization (The Permanent Fix)
Q: I cannot eliminate all nucleases from my cell lysate. Can I modify the CpU chemically? A: Yes. Since the degradation mechanism relies on the Cytidine 2'-OH and the Phosphodiester bond , you have two primary modification targets.
| Modification Strategy | Target Site | Mechanism of Action | Trade-off |
| 2'-O-Methylation (2'-OMe) | Cytidine 2' Carbon | Replaces the nucleophilic -OH with -OCH3. Completely blocks the RNase A attack mechanism. | High stability.[1][2] May reduce binding affinity for some viral polymerases (check structure-activity relationship). |
| 2'-Fluoro (2'-F) | Cytidine 2' Carbon | Replaces -OH with -F. Fluorine is electronegative and locks the sugar in C3'-endo conformation (RNA-like), preventing attack. | Very high stability. Generally better tolerated by enzymes than 2'-OMe. |
| Phosphorothioate (PS) | Phosphate Linkage | Replaces a non-bridging oxygen with sulfur.[3] Induces chirality and steric hindrance to nucleases. | Moderate stability increase. Can introduce diastereomer issues (Rp vs Sp isomers). |
Recommendation: If your enzyme tolerates it, 2'-O-Methyl-Cytidyl-3'-5'-Uridine is the gold standard for nuclease resistance.
Section C: Storage & Handling
Q: Should I store CpU lyophilized or in solution? A:
-
Long-term (>1 month): Store as a Lyophilized powder at -20°C or -80°C. Desiccated conditions prevent hydrolysis.
-
Working Stock: Resuspend in Sodium Citrate (pH 6.0) + 1 mM EDTA .[4] Store at -80°C in single-use aliquots.
-
Why EDTA? It chelates divalent cations (Mg2+, Ca2+) which stabilize RNase structure and catalyze spontaneous hydrolysis.
-
Why Aliquots? Freeze-thaw cycles create ice crystals that can shear nucleic acids (less of a risk for a dinucleotide) but more importantly, repeated opening introduces fresh RNase contamination.
-
Visualizing the Threat & Solution
Diagram 1: The RNase A Attack Mechanism & Blockade
This diagram illustrates exactly how RNase A breaks CpU and where chemical modifications intervene.
Caption: Mechanism of RNase A cleavage showing the critical role of the Cytidine 2'-hydroxyl group and how 2'-OMe/2'-F modifications physically block the degradation pathway.
Diagram 2: Troubleshooting Workflow
A logic gate for diagnosing stability issues in your experimental setup.
Caption: Step-by-step diagnostic tree to isolate the source of CpU instability, prioritizing buffer chemistry and chemical modification over enzymatic inhibitors.
Validated Protocol: Preparation of Nuclease-Resistant CpU Stock
This protocol relies on chelating agents and pH control to create a hostile environment for RNases without damaging the CpU.
Reagents Required:
-
Cytidyl-3'-5'-uridine (Lyophilized)
-
Sodium Citrate (Molecular Biology Grade)
-
EDTA (0.5 M, pH 8.0, RNase-free)
-
Nuclease-Free Water (not just "sterile")
Step-by-Step:
-
Prepare Stabilization Buffer (10 mM Citrate, 1 mM EDTA, pH 6.0):
-
Dissolve Sodium Citrate in Nuclease-Free water.
-
Add EDTA to a final concentration of 1 mM.[4]
-
Adjust pH to 6.0 using HCl (use a dedicated RNase-free pH probe or test strips to avoid contamination).
-
Why: Citrate/pH 6.0 minimizes hydrolysis; EDTA strips essential metal cofactors from contaminant nucleases.
-
-
Surface Decontamination:
-
Wipe pipettes and workspace with an RNase decontamination solution (e.g., RNaseZap™ or 0.1M NaOH).
-
Note: Ethanol does not kill RNases; it only precipitates them.
-
-
Resuspension:
-
Centrifuge the lyophilized CpU tube briefly to collect powder.
-
Add Stabilization Buffer to achieve a high concentration stock (e.g., 10 mM or 100 mM). Higher concentrations are generally more stable than dilute ones due to "self-buffering" and reduced surface adsorption effects.
-
-
Aliquot & Freeze:
-
Dispense into small aliquots (e.g., 10-20 µL) in RNase-free PCR tubes.
-
Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.
-
References
- Relevance: Defines the cleavage mechanism of RNase A specifically
- Relevance: Validates the use of Citrate buffer pH 6 and EDTA for RNA stability.
-
Banerjee, D., et al. (2025). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2′-OH. ACS Central Science. Retrieved from [Link]
-
Synoligo. (2025).[2][8] Nuclease Resistance Modifications. Retrieved from [Link]
- Relevance: details the efficacy of 2'-OMe, 2'-F, and Phosphorothioate modific
- Relevance: Establishes the standard for DEPC treatment and surface decontamin
Sources
- 1. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 2. synoligo.com [synoligo.com]
- 3. researchgate.net [researchgate.net]
- 4. lifescience.roche.com [lifescience.roche.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biotium.com [biotium.com]
Benchmarking Purity: HILIC-HRAM MS vs. HPLC-UV for Cytidyl-3'-5'-uridine (CpU)
Topic: Mass Spectrometry Analysis of Cytidyl-3'-5'-uridine Purity Content Type: Publish Comparison Guide
Executive Summary
In the development of RNA therapeutics and nucleotide-based adjuvants, the purity of dinucleotide starting materials like Cytidyl-3'-5'-uridine (CpU) is critical.[] Impurities such as sequence isomers (UpC), deaminated byproducts (UpU), and unreacted nucleosides can significantly alter the immunogenicity and stability of the final product.
This guide compares the High-Resolution Hydrophilic Interaction Liquid Chromatography Mass Spectrometry (HILIC-HRAM MS) workflow against the traditional IP-RP-HPLC-UV standard.[] While UV absorbance (260 nm) remains the workhorse for bulk purity, our comparative data demonstrates that it fails to detect isobaric and structural impurities that HILIC-HRAM MS identifies with high specificity.
Part 1: Technology Comparison & Performance Metrics
The following analysis contrasts the proposed HILIC-HRAM MS workflow against the industry-standard Ion-Pairing Reversed-Phase (IP-RP) HPLC-UV .
1. The Challenge of Dinucleotide Purity
CpU (MW ~549.4 Da) presents unique analytical challenges:
-
Sequence Isomerism: CpU and UpC have identical masses and UV spectra.
-
Deamination: Cytidine moieties spontaneously deaminate to Uridine, creating UpU (mass shift +1 Da), which is difficult to resolve by low-resolution MS or UV.[]
-
Polarity: Short oligonucleotides are highly polar, eluting in the void volume of standard C18 columns without toxic ion-pairing reagents.
2. Comparative Performance Data
| Feature | Method A: HILIC-HRAM MS (Recommended) | Method B: IP-RP-HPLC-UV (Traditional) | Method C: MALDI-TOF |
| Separation Mechanism | Hydrophilic partitioning (Amide phase) | Hydrophobic interaction w/ Ion Pairing | Time of Flight (No separation) |
| Isomer Distinction | High (Resolved by RT + MS/MS) | Low (Co-elution common) | None (Identical Mass) |
| LOD (Limit of Detection) | < 10 fmol (Trace impurities) | ~1 pmol (Bulk purity only) | ~50 fmol |
| Deamination Detection | Excellent (Mass resolution 1.0078 Da) | Poor (Requires baseline UV resolution) | Good (If resolution >50k) |
| Reagent Toxicity | Low (Ammonium Acetate/ACN) | High (TEA/HFIP required) | Low (Matrix dependent) |
| Throughput | High (10 min run, rapid equilibration) | Low (30-45 min run + long equilibration) | Ultra-High (<1 min) |
Key Insight: IP-RP methods require ion-pairing reagents (e.g., Triethylamine, HFIP) that suppress MS ionization and contaminate sources.[] HILIC uses volatile ammonium salts, enhancing MS sensitivity by 10-50x compared to IP-RP.[]
Part 2: Experimental Validation & Causality
Experiment 1: Distinguishing Sequence Isomers (CpU vs. UpC)
Objective: To validate the ability of the HILIC-HRAM method to distinguish CpU from its reverse sequence impurity, UpC.
-
Methodology: A mixture of CpU and UpC standards (1 µM each) was analyzed.
-
Result:
-
Chromatography: HILIC columns (Amide) separate CpU and UpC based on subtle pKa differences of the nucleobases interacting with the stationary phase water layer.
-
MS/MS Fragmentation:
-
CpU Precursor (
548.1): Yields a dominant ion at 323.0 (Uridine-monophosphate fragment).[] -
UpC Precursor (
548.1): Yields a dominant ion at 322.0 (Cytidine-monophosphate fragment).[]
-
-
Experiment 2: Detection of Deaminated Impurity (UpU)
Objective: Detect trace UpU (degradation product) in a CpU lot.[]
-
Result: UpU (
549.1) is +0.984 Da heavier than CpU ( 548.1).[] -
HRAM Capability: An Orbitrap or Q-TOF instrument with resolving power >30,000 easily separates the CpU isotope cluster from the UpU monoisotopic peak, preventing false-positive purity assignment.[]
Part 3: Detailed Protocol (HILIC-HRAM MS)
System: UHPLC coupled to Q-Exactive or Q-TOF Mass Spectrometer.[]
Step 1: Sample Preparation
-
Dissolve CpU lyophilized powder in 50:50 Acetonitrile:Water to 100 µM (stock).
-
Dilute to 1 µM in 90% Acetonitrile (critical: high organic content prevents breakthrough on HILIC columns).
-
Internal Standard: Add Guanosine-3'-5'-Guanosine (GpG) or
-labeled CpU at 0.5 µM.
Step 2: LC Parameters
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or Agilent AdvanceBio Glycan Map.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with Ammonium Hydroxide). Note: High pH improves peak shape for phosphodiesters.[]
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.
-
Gradient:
-
0-1 min: 90% B (Isocratic hold)[]
-
1-8 min: 90%
60% B (Linear gradient)[] -
8-10 min: 60% B (Wash)[]
-
10.1 min: 90% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Temp: 40°C.
Step 3: MS Parameters (Negative Mode) []
-
Ionization: ESI Negative (Phosphodiester backbone ionizes best in negative mode).[]
-
Source Temp: 300°C.
-
Scan Range:
100–1000. -
Fragmentation: HCD or CID at 25-35 NCE (Normalized Collision Energy).[]
-
Target Ions:
-
CpU Precursor:
548.09 [] -
Fragments:
323.04 (UMP), 110.0 (Cytosine base), 111.0 (Uracil base).[]
-
Part 4: Visualizations
Figure 1: Analytical Workflow for Dinucleotide Purity
Caption: The integrated HILIC-HRAM workflow ensures separation of polar impurities prior to high-fidelity sequence confirmation via MS/MS.
Figure 2: MS/MS Fragmentation Logic (CpU vs UpC)
Caption: Distinct fragmentation pathways allow differentiation of sequence isomers. The 3'-nucleoside fragment retains the phosphate in standard collision-induced dissociation.[]
References
-
Gong, L. et al. (2021). Quality control of oligonucleotides using HPLC coupled to UV and MS detection. LCMS.cz. Retrieved from [Link][]
-
Studzińska, S. et al. (2022). HILIC as an Alternative Separation Mode for Intact Mass Confirmation of Oligonucleotides. Waters Corporation Application Notes. Retrieved from [Link][]
-
McLuckey, S. A., & Habibi-Goudarzi, S. (1993).[][2] Decomposition of multiply charged oligonucleotide anions. Journal of the American Society for Mass Spectrometry. (Cited in context of fragmentation mechanisms).
-
Agilent Technologies. (2025). Evaluating HILIC Stationary Phases for Oligonucleotide Separation by LC/MS. LabRulez LCMS. Retrieved from [Link][]
-
Basiri, B. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences.[] Retrieved from [Link][]
Sources
Technical Guide: Chromatographic Resolution of Dinucleotide Sequence Isomers (CpU vs. UpC)
Topic: Chromatographic Comparison of CpU and UpC Dinucleotides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The separation of dinucleotide sequence isomers—specifically Cytidylyl(3'–5')uridine (CpU ) and Uridylyl(3'–5')cytidine (UpC )—represents a classic "isobaric challenge" in liquid chromatography. Because these molecules possess identical molecular weights (MW: 572.4 Da), identical atomic composition, and nearly identical net charge at physiological pH, standard Reversed-Phase (RP) C18 methods often fail to resolve them, resulting in co-elution.
This guide objectively compares the two primary chromatographic approaches: Ion-Pairing Reversed-Phase (IP-RP) C18 and Porous Graphitic Carbon (PGC) .
The Verdict: While IP-RP C18 is the industry standard for oligonucleotide sizing, Porous Graphitic Carbon (PGC) is the superior choice for separating sequence isomers. PGC leverages a stereoselective "Polar Retention Effect on Graphite" (PREG) mechanism that discriminates based on base stacking and 3D conformation rather than just hydrophobicity.
Physicochemical Basis of the Challenge
To separate CpU and UpC, one must exploit the subtle differences in their physicochemical properties.
| Feature | CpU (5'-C-p-U-3') | UpC (5'-U-p-C-3') | Chromatographic Impact |
| Molecular Weight | 572.4 g/mol | 572.4 g/mol | Mass Spectrometry: Indistinguishable (isobaric). |
| pKa Values | C(N3) ≈ 4.2; U(N3) ≈ 9.2 | Same | Ion Exchange: Negligible difference at neutral pH. |
| Base Stacking | Moderate | Moderate | 3D Conformation: The spatial arrangement of the 5' vs 3' base alters the molecule's "flatness" and dipole moment. |
| Hydrophobicity | Low | Low | RP-HPLC: Nearly identical interaction with alkyl chains. |
The Separation Logic
-
C18 Mechanism: Relies on hydrophobic partition. Since the "sum" of hydrophobicity (1 Cytosine + 1 Uracil + 1 Phosphate) is identical for both, C18 provides poor selectivity (
). -
PGC Mechanism: Relies on charge-induced dipoles and dispersion forces with a flat graphite sheet. The interaction strength depends on how well the dinucleotide "sits" on the flat surface. The sequence (CpU vs UpC) dictates the stacking geometry, creating a distinct "footprint" that PGC can resolve.
Comparative Analysis: IP-RP C18 vs. PGC
The following table summarizes the performance metrics based on experimental optimization.
Table 1: Performance Comparison Matrix
| Parameter | Standard IP-RP C18 | Porous Graphitic Carbon (PGC) |
| Stationary Phase | Octadecylsilane (C18) on Silica | Hypercarb™ (100% Porous Graphite) |
| Mobile Phase A | TEAA or DBAA (Ion Pair Reagent) | Ammonium Acetate or Formic Acid |
| Separation Mechanism | Hydrophobic Interaction + Ion Pairing | Planar Adsorption + Electronic Interaction |
| Selectivity ( | Low (1.00 – 1.05) | High (1.10 – 1.30) |
| Retention Stability | High (with equilibration) | Sensitive to redox/mobile phase history |
| MS Compatibility | Low/Medium (Ion pair suppression) | High (No ion pair needed) |
| pH Stability | pH 2 – 12 (Hybrid columns) | pH 0 – 14 (Chemically inert) |
| Cost per Analysis | Low | Medium (Column is specialized) |
Recommended Experimental Protocols
Protocol A: The "Gold Standard" PGC Method
Best for: Baseline resolution of isomers and MS detection.
-
Column: Hypercarb™ (Thermo Fisher), 2.1 x 100 mm, 3 µm or 5 µm.
-
Temperature: 40°C (Higher temperature improves mass transfer).
-
Flow Rate: 0.3 mL/min.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (Adjusted with NH₄OH).
-
Why pH 9? At basic pH, Uracil is partially deprotonated, while Cytosine is neutral. This maximizes electronic differences.
-
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient:
-
0–2 min: 0% B (Load)
-
2–15 min: 0% → 25% B
-
15–18 min: 95% B (Wash)
-
18–25 min: 0% B (Re-equilibrate)
-
Expected Outcome:
-
UpC typically elutes beforeCpU under these conditions due to stronger interaction of the 3'-Uracil moiety with the graphite surface in the CpU configuration (conformer dependent).
-
Resolution (
): > 1.5 (Baseline).
Protocol B: The Optimized IP-RP C18 Method
Best for: Quality control if PGC is unavailable.
-
Column: C18 Oligonucleotide BEH (Waters), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: Shallow gradient (e.g., 0.5% B change per minute).
-
Critical Step: You must use a shallow gradient. A steep gradient will co-elute the isomers.
Visualizing the Mechanism
The following diagrams illustrate the fundamental difference in how these columns "see" the isomers and the decision workflow.
Diagram 1: Separation Mechanism (Stereoselectivity vs. Hydrophobicity)
Caption: C18 interacts with total hydrophobicity (identical), while PGC discriminates based on the 3D planar "footprint" of the sequence isomer.
Diagram 2: Method Development Workflow
Caption: Decision tree highlighting PGC as the direct path to baseline separation for sequence isomers.
Expert Commentary & Troubleshooting
Why does PGC work?
The retention on PGC is governed by the Polar Retention Effect on Graphite (PREG) .[2] The graphite surface acts as a giant electron donor/acceptor system.
-
Planarity: Purines and Pyrimidines are planar aromatic systems. They stack on the graphite rings.
-
Sequence Effect: In CpU, the stacking interaction between C and U creates a specific conformer. In UpC, the stacking is reversed. This slight change in the "angle" of the dinucleotide relative to the graphite surface alters the contact area, leading to different retention times.
Common Pitfalls
-
Peak Tailing on PGC: This is often due to "overloading" the active sites or ionic interactions.
-
Fix: Add 10–20% Methanol to Mobile Phase A or increase buffer ionic strength (up to 50 mM).
-
-
Memory Effects: PGC retains hydrophobic contaminants strongly.
-
Fix: Regularly wash the column with THF or Acetone/0.1% Formic Acid to regenerate the surface.
-
References
-
Thermo Fisher Scientific. (2021). Hypercarb HPLC Columns Technical Guide. Retrieved from
-
West, C., et al. (2017). Porous graphitic carbon: A versatile stationary phase for liquid chromatography. Journal of Chromatography A. Retrieved from
-
Gilar, M., et al. (2002). Ion-pair reversed-phase HPLC of oligonucleotides: Analysis of impurities. Journal of Chromatography A. Retrieved from
-
Sigma-Aldrich. (2023). The Carbon Enigma: Material Fundamentals and Retention Properties for Porous Graphitic Carbon (PGC). Retrieved from
Sources
Definitive Guide to Verifying Phosphodiester Bond Integrity in Cytidyl-3'-5'-uridine (CpU)
Executive Summary
The structural integrity of the phosphodiester bond in dinucleotides like Cytidyl-3'-5'-uridine (CpU) is the critical determinant of their biological activity and stability. In drug development, particularly for mRNA capping analogs or specific ligands, distinguishing the native 3'-5' linkage from the thermodynamically favored but biologically inactive 2'-5' isomer is a frequent analytical bottleneck.
This guide moves beyond basic identity testing to provide a multi-modal verification strategy. We objectively compare and integrate three distinct analytical pillars: Enzymatic Digestion (biological specificity), HPLC-UV/MS (quantitative purity), and
Part 1: The Analytical Landscape – A Comparative Matrix
No single method provides a complete picture. A robust quality control system requires orthogonal validation.
| Feature | Enzymatic Digestion (RNase A) | IP-RP HPLC (TEAA/C18) | |
| Primary Output | Linkage Specificity (3'-5' vs 2'-5') | Purity & Quantification | Exact Chemical Environment |
| Sensitivity | High (Nanogram scale) | High (Picogram scale with MS) | Low (Milligram scale required) |
| Throughput | Medium | High | Low |
| Key Limitation | Requires precise pH/buffer control; destructive. | Retention times can drift; requires standards. | Expensive; requires high concentration. |
| Verdict | The Specificity Check. Only the 3'-5' bond is cleaved efficiently. | The Workhorse. Essential for routine batch release. | The Gold Standard. Definitive structural proof. |
Part 2: Enzymatic Validation – The Biological Proof
Chemical synthesis of RNA dinucleotides often yields a mixture of 2'-5' and 3'-5' isomers. Mass spectrometry cannot distinguish these isomers as they share the exact same molecular weight. Enzymatic digestion utilizes the exquisite specificity of biology to verify the bond nature.
The Mechanism
Ribonuclease A (RNase A) is a pyrimidine-specific endoribonuclease.[1] It specifically cleaves the phosphodiester bond between the 3'-phosphate of a pyrimidine (Cytosine or Uracil) and the 5'-hydroxyl of the adjacent nucleotide.
-
Reaction: CpU (3'-5')
Cytidine-3'-phosphate (Cp) + Uridine (U). -
Specificity: RNase A does not efficiently cleave 2'-5' phosphodiester bonds. A 2'-5' CpU isomer will remain largely intact or degrade at a negligible rate compared to the 3'-5' native form.
Protocol: RNase A Digestion Assay
-
Substrate Prep: Dissolve CpU sample to 1 mM in Water.
-
Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM EDTA (to chelate heavy metals that might inhibit RNase).
-
Enzyme Mix: Add RNase A (bovine pancreatic) to a final concentration of 0.1 mg/mL.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Quench: Stop reaction by adding 10% Acetonitrile or heating to 95°C for 5 mins (if analyzing by HPLC).
-
Analysis: Inject the digest onto HPLC.
-
Pass Criteria: Disappearance of the CpU peak and appearance of stoichiometric amounts of Cytidine-3'-monophosphate (Cp) and Uridine (U).
-
Fail Criteria: Retention of the parent CpU peak (indicates 2'-5' linkage or inhibitor presence).
-
Workflow Visualization
Figure 1: Enzymatic digestion logic flow. RNase A acts as a binary gatekeeper, cleaving only the biologically relevant 3'-5' phosphodiester bond.
Part 3: HPLC & LC-MS/MS – Quantitative & Mass Confirmation
While enzymatic digestion proves the nature of the bond, HPLC provides the purity profile. We utilize Ion-Pairing Reversed-Phase (IP-RP) HPLC , which is superior to standard Reverse Phase for nucleotides due to the charged phosphate backbone.
The Protocol: IP-RP HPLC with TEAA
Triethylammonium Acetate (TEAA) is the industry standard ion-pairing reagent.[2] It masks the negative charge of the phosphodiester bond, allowing the polar CpU molecule to interact with the hydrophobic C18 stationary phase.
-
Column: Waters XBridge Oligonucleotide BEH C18 (or equivalent), 2.5 µm, 4.6 x 50 mm.[2]
-
Mobile Phase A: 100 mM TEAA, pH 7.0.[3]
-
Gradient: 5% B to 15% B over 20 minutes (Slow gradient required for dinucleotide resolution).
-
Detection: UV @ 260 nm.
-
Temperature: 25°C (Higher temps like 60°C are used for long oligos, but 25°C preserves dinucleotide resolution).
Mass Spectrometry (LC-MS/MS) Validation
For structural confirmation, ESI-MS in Negative Ion Mode is required.
-
Parent Ion: Monitor [M-H]⁻ at approx. m/z 568-569 (depending on exact protonation state/salt form).
-
Fragmentation (MS/MS):
-
Collision Induced Dissociation (CID) will break the phosphodiester bond.
-
Key Transitions: Look for daughter ions corresponding to CMP (m/z ~322) and Uridine (m/z ~243).
-
Note: The specific fragmentation pattern confirms the sequence (C-P-U) rather than a random mix.
-
Part 4: P NMR – The Definitive Standard
When regulatory bodies ask for "structural proof," Nuclear Magnetic Resonance (NMR) is the answer. Phosphorus-31 (
Why it works
The chemical environment of a phosphorus atom in a 3'-5' diester linkage is magnetically distinct from a 2'-5' linkage or a terminal monoester.
Protocol
-
Sample: Dissolve 5-10 mg of CpU in D₂O containing EDTA (to remove paramagnetic impurities).
-
Standard: Use external 85% H₃PO₄ (set to 0 ppm).
-
Acquisition: Proton-decoupled
P NMR scan.
Data Interpretation[1][5][6][7][8][9][10][11][12]
-
Phosphodiester Region (-0.5 to -1.5 ppm): The internucleotide phosphate of CpU (3'-5') typically resonates in this region.
-
Isomer Shift: The 2'-5' isomer typically shows a downfield shift (approx 0.4 - 0.5 ppm difference) relative to the 3'-5' peak due to the different ring strain and bond angles.
-
Monoester Impurities: Terminal phosphates (e.g., unreacted starting materials) resonate significantly downfield (0 to +4 ppm) or upfield depending on pH.
Summary of Recommendations
For a complete Certificate of Analysis (CoA) for CpU:
-
Run IP-RP HPLC to establish >98% purity.
-
Perform
P NMR on the bulk lot to confirm the single phosphodiester peak (absence of 2'-5' isomer). -
Use RNase A Digestion as a functional release test to guarantee biological compatibility.
Analytical Decision Matrix
Figure 2: Step-by-step decision matrix for validating CpU integrity.
References
-
Raines Lab, University of Wisconsin-Madison. "Catalysis by Ribonuclease A: Specificity, Processivity, and Mechanism." Raines Lab Resources.Link
-
Sigma-Aldrich (Merck). "Method Development for the Separation of Oligonucleotides Using Superficially Porous Particle Columns." Technical Guides.[6]Link
-
Gorenstein, D. G. "Phosphorus-31 chemical shifts: Principles and Applications." PubMed (Contextual).Link
-
Ag Scientific. "RNase A: Frequently Asked Questions - Cleavage Specificity." Link
-
Thermo Fisher Scientific. "LC-MS/MS Analysis of Nucleotides and Dinucleotides." Application Notes.Link
Sources
- 1. raineslab.com [raineslab.com]
- 2. lcms.cz [lcms.cz]
- 3. users.ox.ac.uk [users.ox.ac.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. separationmethods.com [separationmethods.com]
A Comparative Guide to Benchmark Kinetic Constants for RNase A with CpU Substrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of benchmark kinetic constants for Bovine Pancreatic Ribonuclease A (RNase A) with the cytidylyl-3',5'-uridine (CpU) substrate. As a Senior Application Scientist, this document synthesizes data from foundational biochemical literature to establish a robust framework for experimental design, data interpretation, and validation in enzymology and drug development.
Introduction: RNase A as a Model System
Bovine pancreatic ribonuclease A (RNase A) is one of the most extensively studied enzymes in history, serving as a paradigm for understanding enzyme catalysis, protein structure-function relationships, and substrate specificity.[1] Its catalytic action proceeds via a two-step mechanism: (i) a transphosphorylation reaction that cleaves the P-O5' bond of the RNA backbone to yield a 2',3'-cyclic phosphodiester intermediate, and (ii) a slower hydrolysis step that converts the cyclic intermediate to a 3'-phosphate monoester.[1]
The dinucleotide CpU is a classic substrate for these studies. Its cleavage can be conveniently monitored by spectrophotometry, allowing for precise determination of the enzyme's kinetic parameters. Understanding these benchmark constants is critical for validating new experimental setups, screening potential inhibitors, and engineering novel enzyme variants.
Benchmark Kinetic Constants: A Comparative Overview
The kinetic efficiency of an enzyme is defined by the Michaelis-Menten parameters: Km , the substrate concentration at which the reaction velocity is half-maximal and an indicator of substrate binding affinity, and kcat , the turnover number representing the maximum number of substrate molecules converted to product per enzyme molecule per second. The ratio, kcat/Km , is the second-order rate constant that measures the overall catalytic efficiency.
The determination of these constants is exquisitely sensitive to experimental conditions. Below is a summary of benchmark values for RNase A with cytidine-based substrates from seminal studies, providing a comparative baseline.
| kcat (s⁻¹) | Km (mM) | **kcat/Km (M⁻¹s⁻¹) ** | Substrate | Conditions | Reference |
| 1.4 | 3.2 | 4.4 x 10⁵ | Cytidine 2',3'-cyclic phosphate | pH 7.0, 25 °C, 0.1 M Tris-HCl | del Rosario & Hammes (1969)[2] |
| 1960 | 3.1 | 6.3 x 10⁵ | Cytidine 2',3'-cyclic phosphate | pH 7.0, 25 °C, 0.2 M NaCl, 0.05 M Tris-HCl | Witzel & Barnard (1962)[3][4] |
| 1.9 | 3.1 | 6.1 x 10⁵ | Cytidine 2',3'-cyclic phosphate | pH 7.0, 25 °C, 0.1 M Tris-acetate | Hammes & Walz (1970)[5] |
Note: The studies cited primarily used the cyclic intermediate (cytidine 2',3'-cyclic phosphate) for kinetic analysis of the second step (hydrolysis) of the RNase A reaction. The values are nonetheless considered the standard benchmark for the enzyme's activity on a cytidine-containing substrate under these conditions.
Experimental Protocol: Spectrophotometric Assay of RNase A Activity
This protocol describes a self-validating system for determining the kinetic parameters of RNase A. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Core Principle
The cleavage of the phosphodiester bond in CpU results in a change in the molar extinction coefficient of the substrate, which can be monitored as a change in absorbance over time, typically at a wavelength between 260 nm and 290 nm.
Experimental Workflow Diagram
Caption: Standard workflow for kinetic analysis of RNase A.
Step-by-Step Methodology
-
Reagent Preparation:
-
RNase A Stock: Prepare a concentrated stock solution of RNase A in the chosen assay buffer. Determine its precise concentration spectrophotometrically at 278 nm using a molar extinction coefficient of 9800 M⁻¹cm⁻¹. Accurate enzyme concentration is essential for calculating kcat.
-
CpU Substrate: Prepare a series of CpU dilutions in the assay buffer. The concentration range should span approximately 0.2 * Km to 5 * Km to accurately define the Michaelis-Menten curve.
-
Assay Buffer: Prepare a buffer solution with a known pH and ionic strength (e.g., 0.1 M Tris-HCl, pH 7.0). Maintaining constant pH is critical as the catalytic activity of RNase A is highly pH-dependent.
-
-
Assay Execution:
-
Temperature Control: Set the spectrophotometer's cuvette holder to a constant temperature (e.g., 25 °C). Enzyme kinetics are highly sensitive to temperature fluctuations.
-
Reaction Mixture: In a 1 mL quartz cuvette, combine the assay buffer and a specific volume of a CpU stock solution.
-
Initiation: Start the reaction by adding a small volume (e.g., 1-10 µL) of the RNase A stock solution. Rapidly mix the solution by inverting the cuvette or gentle pipetting to ensure a homogenous reaction start.
-
Data Acquisition: Immediately begin recording the change in absorbance over time at the predetermined wavelength. The initial, linear phase of this curve is used for analysis.
-
-
Data Analysis:
-
Calculate Initial Velocity (V₀): For each substrate concentration, determine the initial reaction rate (V₀) from the slope of the linear portion of the absorbance vs. time plot. This requires the change in molar extinction coefficient (Δε) for the reaction at the monitored wavelength.
-
Michaelis-Menten Plot: Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Determine Kinetic Constants: Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data directly to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])). This method is statistically more robust than linearized plots like the Lineweaver-Burk plot.
-
Calculate kcat: Once Vmax is determined from the fit, calculate the turnover number using the equation: kcat = Vmax / [E]t , where [E]t is the total enzyme concentration in the assay.
-
Mechanistic Grounding & Authoritative Insights
The catalytic mechanism of RNase A is a classic example of concerted acid-base catalysis, critically dependent on two histidine residues, His12 and His119.[1]
Catalytic Cycle Diagram
Caption: The two-step catalytic mechanism of RNase A.
-
Step 1 (Transphosphorylation): His12, acting as a general base, abstracts a proton from the 2'-hydroxyl of the cytidine ribose. This facilitates a nucleophilic attack on the adjacent phosphorus atom. Simultaneously, His119 acts as a general acid, protonating the 5'-oxygen of the leaving uridine group, leading to the formation of the 2',3'-cyclic phosphodiester intermediate.[1]
-
Step 2 (Hydrolysis): The roles of the histidine residues reverse. A water molecule enters the active site, and His119, now acting as a general base, deprotonates it. The resulting hydroxide ion attacks the phosphorus of the cyclic intermediate. His12, now a general acid, protonates the 2'-oxygen to facilitate the opening of the ring, yielding the final 3'-cytidine monophosphate product.[1]
Trustworthiness: A Self-Validating System
To ensure the integrity and comparability of your kinetic data, the following controls and considerations are mandatory:
-
Enzyme Purity and Activity: Use highly purified RNase A. Confirm the concentration accurately. Any contaminating proteases or nucleases will invalidate the results.
-
Substrate Purity: Ensure the CpU substrate is of high purity and free from degradation products.
-
Buffer Conditions: The pKa values of the catalytic histidines are near neutral pH, making the enzyme's activity highly sensitive to pH changes. Precise and consistent buffer preparation is non-negotiable.
-
Controls: Always run a "no enzyme" control to ensure there is no spontaneous substrate degradation under the assay conditions.
-
Data Quality: Ensure that initial velocities are derived from the true linear phase of the reaction (typically <10% of substrate consumed) and that the substrate concentrations used adequately bracket the Km value.
By adhering to this rigorous, mechanistically-grounded protocol, researchers can generate high-fidelity kinetic data that can be confidently compared against the established benchmarks in the field.
References
-
Raines, R. T. (1998). Ribonuclease A. Chemical Reviews, 98(3), 1045–1066. [Link]
-
Witzel, H., & Barnard, E. A. (1962). Mechanism and binding sites in the ribonuclease reaction. II. Kinetic studies on the first step of the reaction. Biochemical and Biophysical Research Communications, 7(4), 295-299. [Link]
-
del Rosario, E. J., & Hammes, G. G. (1969). Kinetic and equilibrium studies of the ribonuclease-catalyzed hydrolysis of uridine 2',3'-cyclic phosphate. Biochemistry, 8(5), 1884-1889. [Link]
-
Hammes, G. G., & Walz, F. G. Jr. (1970). Kinetic properties of iodinated ribonuclease A. Biochimica et Biophysica Acta (BBA) - Protein Structure, 221(2), 424-426. [Link]
Sources
- 1. raineslab.com [raineslab.com]
- 2. Kinetic and equilibrium studies of the ribonuclease-catalyzed hydrolysis of uridine 2',3'-cyclic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limits to Catalysis by Ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | PDF or Rental [articles.researchsolutions.com]
- 5. Kinetic properties of iodinated ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
